tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBHORJISFZNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676677 | |
| Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-16-1 | |
| Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate, also known as 1-Boc-3,3-difluoro-4-oxopyrrolidine, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of gem-difluoro groups into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this important building block.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of this compound. While experimentally determined data is limited in publicly accessible literature, computed properties provide valuable estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃F₂NO₃ | PubChem[1] |
| Molecular Weight | 221.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1215071-16-1 | PubChem[1] |
| Appearance | Off-white to beige solid | Chem-Impex[2] |
| Melting Point | 76-81 °C | Chem-Impex[2] |
| XLogP3 (Computed) | 1.4 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 46.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | PubChem[1] |
Synthesis and Reactivity
The synthesis of this compound typically involves the fluorination of a suitable precursor. A general approach starts with a commercially available N-Boc protected pyrrolidinone derivative.
Experimental Protocol: Synthesis of DL-3,3-difluoroproline derivative from masked 3-hydroxyprolinol
Step 1: Oxidation of the Hydroxyl Group
The starting material, a protected 3-hydroxyprolinol derivative, is oxidized to the corresponding ketone. A common method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine.[3]
Step 2: Deoxofluorination
The crucial gem-difluorination is achieved by treating the ketone with a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this purpose. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures, gradually warming to room temperature.[3]
Step 3: Deprotection and Purification
The protecting groups (e.g., Boc and ester groups) are removed under appropriate conditions. For instance, acid-catalyzed hydrolysis with aqueous HCl can be used to cleave both the Boc group and an ester. The final product is then purified using standard techniques such as crystallization or chromatography.[3]
Reactivity
The chemical reactivity of this compound is primarily dictated by the ketone and the Boc-protected amine functionalities.
-
Ketone Reactivity : The carbonyl group is susceptible to nucleophilic attack. The presence of the electron-withdrawing gem-difluoro group at the α-position enhances the electrophilicity of the carbonyl carbon.
-
Boc Group Stability : The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl). This orthogonality makes it a valuable protecting group in multi-step syntheses.
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on the structure and data from similar compounds, the following spectral characteristics can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group and the pyrrolidine ring protons. The protons on the carbons adjacent to the difluorinated carbon will likely exhibit complex splitting patterns due to coupling with the fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the presence of the carbonyl carbon of the ketone, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring. The carbon atom bearing the two fluorine atoms will appear as a triplet due to C-F coupling.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent.
IR Spectroscopy
The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carbamate of the Boc group.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutene.
Biological Significance and Potential Applications
Fluorinated pyrrolidines are a class of compounds with significant potential in drug discovery. The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation and can also modulate the pKa of nearby functional groups, thereby affecting drug-receptor interactions.
While specific biological activities for this compound are not extensively documented, related fluorinated pyrrolidine derivatives have shown promise as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes.[4][5] The pyrrolidine scaffold is a common motif in many biologically active compounds, and its fluorination offers a strategy for lead optimization in drug development programs.
Conclusion
This compound is a valuable synthetic intermediate with promising applications in the development of novel therapeutics. Its unique combination of a fluorinated core and a versatile protecting group makes it an attractive building block for accessing a diverse range of complex molecules. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. This compound | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate (CAS No. 1215071-16-1) is a fluorinated heterocyclic compound of interest in synthetic chemistry and drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity. This guide provides a summary of the known physical properties of this compound, detailed protocols for its experimental characterization, and a logical workflow for the evaluation of new chemical entities.
Core Physical Properties
Currently, experimentally determined physical property data for this compound is not extensively available in published literature. Commercial suppliers list its physical form as a solid.[1] The following table summarizes the computed physicochemical properties, which provide valuable estimates for researchers.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃F₂NO₃ | PubChem[2] |
| Molecular Weight | 221.20 g/mol | PubChem[2] |
| XLogP3 | 1.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2][3] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 221.08634960 Da | PubChem[2] |
| Monoisotopic Mass | 221.08634960 Da | PubChem[2] |
| Topological Polar Surface Area | 46.6 Ų | PubChem[2][3] |
| Heavy Atom Count | 15 | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[1] |
Note: The properties listed above, with the exception of the physical form, are computationally derived and should be considered as estimates. Experimental verification is recommended.
Experimental Protocols for Physical Property Determination
For novel compounds like this compound, experimental determination of physical properties is crucial for quality control, process development, and formulation. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[4]
Protocol using a Digital Melting Point Apparatus:
-
Sample Preparation: Finely powder a small amount of the dry compound. Pack the powdered sample into a capillary tube to a height of approximately 3 mm by tapping the sealed end of the tube on a hard surface.[4][5]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[4]
-
Approximate Determination: If the melting point is unknown, perform a rapid heating run to determine an approximate melting range.[6]
-
Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 20°C below the approximate melting point.[6] Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[6]
Boiling Point Determination (for solids that are stable at their boiling point)
As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition. The Thiele tube method is suitable for small sample sizes.
Protocol using a Thiele Tube:
-
Sample Preparation: Place a few drops of the molten compound (if thermally stable) or a solution in a high-boiling solvent into a small fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the fusion tube containing the sample.[7]
-
Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
-
Heating: Gently heat the side arm of the Thiele tube to create a convection current for uniform heating.[4]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.[7]
-
Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8]
Density Determination
The density of a solid can be determined using the water displacement method, assuming the compound is insoluble in water.
Protocol using Water Displacement:
-
Mass Measurement: Accurately weigh a sample of the solid compound using an analytical balance. Record the mass (m).
-
Initial Volume Measurement: Partially fill a graduated cylinder with a non-solvent liquid (in which the compound is insoluble) and record the initial volume (V1).[9]
-
Displacement: Carefully slide the weighed solid into the graduated cylinder, ensuring it is fully submerged and no liquid is splashed out. Gently tap the cylinder to dislodge any air bubbles.[10]
-
Final Volume Measurement: Record the new volume (V2). The volume of the solid is V = V2 - V1.[9]
-
Calculation: Calculate the density (ρ) using the formula: ρ = m/V.[11]
Solubility Determination
Solubility is a critical parameter, especially in drug development. A common method is the shake-flask method.[12]
Protocol using the Shake-Flask Method:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[13]
-
Analysis: Accurately dilute a sample of the clear, saturated solution.
-
Quantification: Determine the concentration of the compound in the diluted sample using a suitable analytical technique, such as HPLC-UV or LC-MS.[13] The solubility is then calculated based on the concentration and dilution factor.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the characterization of a new chemical entity like this compound.
Caption: General workflow for the synthesis, purification, and physicochemical characterization of a new chemical entity.
References
- 1. This compound | 1215071-16-1 [sigmaaldrich.com]
- 2. This compound | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. chm.uri.edu [chm.uri.edu]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate (CAS: 1215071-16-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a key fluorinated building block in medicinal chemistry. This document details its chemical properties, a step-by-step synthesis protocol, and its significant application as an intermediate in the development of kinase inhibitors.
Core Compound Properties
This compound, also known as 1-Boc-3,3-difluoro-4-oxopyrrolidine, is a heterocyclic ketone containing a gem-difluoro group adjacent to a carbonyl moiety. This structural feature is of significant interest in drug discovery as the fluorine atoms can modulate the physicochemical and metabolic properties of a molecule, such as lipophilicity, pKa, and metabolic stability.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1215071-16-1 | - |
| Molecular Formula | C₉H₁₃F₂NO₃ | PubChem |
| Molecular Weight | 221.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | 1-Boc-3,3-difluoro-4-oxopyrrolidine, N-Boc-4,4-difluoro-3-pyrrolidinone | PubChem |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥95% - 97% | ChemScene, AChemBlock[1][2] |
| Storage Conditions | 2-8°C or -20°C, sealed in dry conditions | Sigma-Aldrich, ChemScene[1] |
| XLogP3 | 1.4 | PubChem (Computed) |
| Topological Polar Surface Area | 46.6 Ų | PubChem (Computed) |
| Hydrogen Bond Donors | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed) |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from patent literature describing its preparation as a key intermediate. The synthesis is a two-step process starting from tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate.
Experimental Workflow for Synthesis
References
An In-depth Technical Guide to 1-Boc-3,3-difluoro-4-oxopyrrolidine: Properties, Synthesis, and Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3,3-difluoro-4-oxopyrrolidine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group at the 3-position of the pyrrolidinone core imparts unique stereoelectronic properties that can enhance metabolic stability, modulate basicity of the ring nitrogen, and influence molecular conformation. These attributes make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, a detailed representative synthetic protocol, and a key biological context for 1-Boc-3,3-difluoro-4-oxopyrrolidine, with a focus on its relevance in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors.
Core Properties of 1-Boc-3,3-difluoro-4-oxopyrrolidine
The following tables summarize the key physical, chemical, and computed properties of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 1215071-16-1 | [1][2] |
| Molecular Formula | C₉H₁₃F₂NO₃ | [1][2] |
| Molecular Weight | 221.20 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | - |
| Purity | ≥95% | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(C)OC(=O)N1CC(=O)C(C1)(F)F | [1] |
| InChIKey | PVBHORJISFZNBG-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.4 | [1] |
| Topological Polar Surface Area (TPSA) | 46.6 Ų | [1][2] |
| Hydrogen Bond Donors | 0 | [1][2] |
| Hydrogen Bond Acceptors | 3 | [1][2] |
| Rotatable Bond Count | 1 | - |
Table 3: Representative Spectral Data (Predicted/Based on Analogs)
| Spectrum Type | Key Features |
| ¹H NMR | Signals expected for the tert-butyl group (singlet, ~1.5 ppm), and methylene protons of the pyrrolidine ring (multiplets, ~3.5-4.5 ppm). |
| ¹³C NMR | Signals expected for the carbonyl of the Boc group (~154 ppm), the ketone carbonyl (~200 ppm, triplet due to C-F coupling), the quaternary carbon of the Boc group (~81 ppm), the gem-difluoro substituted carbon (~115 ppm, triplet), and the methylene carbons of the ring (~40-60 ppm). |
| ¹⁹F NMR | A singlet or complex multiplet is expected in the range of -100 to -130 ppm. |
| IR (Infrared) | Characteristic absorption bands for C=O (ketone, ~1750 cm⁻¹), C=O (carbamate, ~1700 cm⁻¹), and C-F bonds (~1100-1200 cm⁻¹). |
| Mass Spectrometry | [M+H]⁺ expected at m/z 222.09. |
Experimental Protocols
The synthesis of 1-Boc-3,3-difluoro-4-oxopyrrolidine typically involves the deoxofluorination of a suitable precursor, such as 1-Boc-3-hydroxy-4-oxopyrrolidine or direct fluorination of 1-Boc-4-oxopyrrolidine. The following is a representative, detailed protocol based on established methodologies for similar compounds.
Synthesis of 1-Boc-3,3-difluoro-4-oxopyrrolidine via Deoxofluorination
This protocol describes a two-step process starting from the commercially available tert-butyl 4-oxopyrrolidine-1-carboxylate.
Step 1: Hydroxylation of tert-Butyl 4-oxopyrrolidine-1-carboxylate
-
To a solution of tert-butyl 4-oxopyrrolidine-1-carboxylate (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF) at 0 °C, add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Add a solution of potassium permanganate (0.6 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate.
Step 2: Deoxofluorination of tert-Butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate
-
Dissolve the crude tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add (diethylamino)sulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.5-2.0 equivalents) to the stirred solution.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-3,3-difluoro-4-oxopyrrolidine as a solid.
Visualization of Synthesis and Biological Pathway
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 1-Boc-3,3-difluoro-4-oxopyrrolidine.
Caption: A generalized two-step synthetic route to the target compound.
Signaling Pathway: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
The 3,3-difluoropyrrolidine scaffold is a key component of inhibitors targeting dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis. DPP-IV inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glycemic control.
References
Technical Guide: Characterization of N-Boc-3,3-difluoro-4-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of N-Boc-3,3-difluoro-4-pyrrolidinone, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic route and predicts its key analytical characteristics based on data from structurally related compounds. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are provided. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique physicochemical properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The pyrrolidine scaffold is a common motif in many biologically active compounds.[1] The introduction of a difluoromethylene group adjacent to a carbonyl function, as in N-Boc-3,3-difluoro-4-pyrrolidinone, is anticipated to modulate the electrophilicity of the ketone and the conformational properties of the five-membered ring, making it a valuable building block for novel therapeutics. This guide serves as a resource for the synthesis and detailed characterization of this target compound.
Proposed Synthesis
A plausible synthetic route to N-Boc-3,3-difluoro-4-pyrrolidinone involves the fluorination of a suitable precursor, such as tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate. This precursor can be synthesized from commercially available starting materials. The final fluorination step can be achieved using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).[2][3]
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for N-Boc-3,3-difluoro-4-pyrrolidinone.
Experimental Protocols
Synthesis of tert-Butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate (Precursor)
-
Oxidation of N-Boc-3-hydroxypyrrolidine: To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in a suitable solvent such as dichloromethane, add an oxidizing agent like Dess-Martin periodinane (1.2 equivalents) at room temperature.[4] Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-pyrrolidinone.
-
Hydroxylation: Dissolve the crude N-Boc-3-pyrrolidinone in a suitable solvent like dioxane. Add selenium dioxide (1.1 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate.
Synthesis of N-Boc-3,3-difluoro-4-pyrrolidinone
-
Fluorination: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane. Cool the solution to -78 °C. Slowly add diethylaminosulfur trifluoride (DAST, 2.2 equivalents) dropwise.[3]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-3,3-difluoro-4-pyrrolidinone.
Analytical Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Referencing: Reference ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (δ 0 ppm).
-
Sample Preparation: Place a small amount of the sample on the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode.
Predicted Characterization Data
The following tables summarize the predicted physical and spectroscopic properties of N-Boc-3,3-difluoro-4-pyrrolidinone.
Table 1: Predicted Physical and Molecular Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₃F₂NO₃ |
| Molecular Weight | 221.20 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol |
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~3.8 - 4.2 | m | - | -CH₂-N- |
| ¹H | ~3.6 - 3.9 | t | ~12-14 | -CH₂-CF₂- |
| ¹H | 1.48 | s | - | -C(CH₃)₃ |
| ¹³C | ~195 (t) | t | ~25-30 | C=O |
| ¹³C | ~154 | s | - | N-C=O (Boc) |
| ¹³C | ~115 (t) | t | ~250-260 | -CF₂- |
| ¹³C | ~81 | s | - | -C(CH₃)₃ |
| ¹³C | ~50 (t) | t | ~20-25 | -CH₂-CF₂- |
| ¹³C | ~45 | s | - | -CH₂-N- |
| ¹³C | 28.3 | s | - | -C(CH₃)₃ |
| ¹⁹F | ~ -90 to -110 | t | ~12-14 | -CF₂- |
Note: Predicted chemical shifts and coupling constants are based on data for structurally similar compounds. The carbonyl carbon (C=O) and the carbon attached to the fluorine atoms (-CF₂-) are expected to show a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms.
Table 3: Predicted IR and MS Spectroscopic Data
| Technique | Predicted Key Peaks |
| IR (cm⁻¹) | ~1750-1770 (C=O stretch, ketone, higher frequency due to α-fluorines), ~1690-1710 (C=O stretch, Boc carbonyl), ~1100-1200 (C-F stretch) |
| MS (ESI+) [m/z] | Expected [M+H]⁺ at 222.09, [M+Na]⁺ at 244.07. Common fragments may include loss of the Boc group (M-100) and loss of isobutylene (M-56) from the Boc group.[5][6] |
Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of the synthesized N-Boc-3,3-difluoro-4-pyrrolidinone.
Caption: General workflow for the characterization of N-Boc-3,3-difluoro-4-pyrrolidinone.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of N-Boc-3,3-difluoro-4-pyrrolidinone. The proposed synthetic route offers a viable pathway to this valuable fluorinated building block. The predicted spectroscopic data, based on established principles and data from analogous compounds, provides a reliable reference for researchers to confirm the identity and purity of the synthesized material. The detailed protocols and workflows presented herein are intended to facilitate the successful preparation and characterization of this compound for applications in drug discovery and development.
References
- 1. The CF3-DAST-induced deacylative trifluoromethylthiolation of cyclic 1,3-diketones/lactams/lactones and its extension to deacylative pentafluorophenylthiolation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. spectrochem.in [spectrochem.in]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
In-Depth Technical Guide: tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its application in drug discovery.
Core Compound Data
This compound is a valuable synthetic intermediate utilized in the design and synthesis of novel therapeutic agents. The introduction of the gem-difluoro group is a common strategy in medicinal chemistry to enhance the metabolic stability and modulate the electronic properties of drug candidates.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃F₂NO₃ | PubChem |
| Molecular Weight | 221.20 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1215071-16-1 | PubChem[2] |
| Synonyms | 1-Boc-3,3-difluoro-4-oxopyrrolidine, N-Boc-3,3-difluoro-4-pyrrolidinone | PubChem[2] |
| Appearance | White to off-white solid (typical) | --- |
| Purity | ≥95% (commercially available) | --- |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol | --- |
Experimental Protocols
A plausible synthetic route to this compound involves the deoxofluorination of a corresponding β-keto ester. The following protocol is a representative example based on established chemical transformations for the synthesis of similar fluorinated pyrrolidines.
Synthesis of this compound
Starting Material: tert-Butyl 4-oxopyrrolidine-1-carboxylate
Reagents and Materials:
-
tert-Butyl 4-oxopyrrolidine-1-carboxylate
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-oxopyrrolidine-1-carboxylate in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Fluorination: Slowly add diethylaminosulfur trifluoride (DAST) (typically 2-3 equivalents) to the stirred solution. The addition should be done dropwise to control the reaction temperature.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Visualization of Synthetic and Application Pathways
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis and purification of the title compound.
Caption: Synthetic workflow for this compound.
Conceptual Signaling Pathway Modulation
The incorporation of fluorinated moieties like the 3,3-difluoropyrrolidinone core can significantly impact the biological activity of a drug molecule. The diagram below conceptualizes how such a modification can influence a generic signaling pathway by altering the drug-target interaction. The difluoro group can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. While not representing a specific known pathway for this exact molecule, it illustrates the strategic rationale for its use in drug design. Some fluorinated pyrrolidine derivatives have been observed to modulate pathways such as the Toll-like receptor (TLR) signaling pathway.[3]
Caption: Conceptual modulation of a signaling pathway by a drug containing a difluoropyrrolidinone core.
References
A Technical Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This guide covers its chemical identity, physicochemical properties, a proposed synthetic protocol, and its potential applications in drug discovery, particularly as a key structural motif.
Nomenclature and Chemical Identity
The formal IUPAC name for this compound is This compound .[1] It is commonly referred to by various synonyms in commercial and research contexts.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1215071-16-1[1] |
| Molecular Formula | C₉H₁₃F₂NO₃[1] |
| PubChem CID | 46839931[1] |
| Synonyms | 1-Boc-3,3-difluoro-4-oxopyrrolidine, N-Boc-4,4-difluoro-3-pyrrolidinone[1] |
Physicochemical Properties
The introduction of geminal fluorine atoms at the C3 position of the pyrrolidinone ring significantly influences the molecule's electronic and conformational properties. These modifications are crucial for its utility as a building block in drug design.[2][3] Fluorine substitution can enhance metabolic stability, modulate lipophilicity, and increase binding affinity to biological targets.[2][3][4]
Table 2: Computed Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 221.20 g/mol | PubChem[1] |
| Exact Mass | 221.08634960 Da | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 50.8 Ų | PubChem |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Deoxofluorination
This protocol outlines a general procedure for the synthesis starting from the commercially available precursor, tert-butyl 4-oxopyrrolidine-1-carboxylate.
Objective: To synthesize this compound via deoxofluorination.
Materials:
-
tert-butyl 4-oxo-3-(phenylthiomethyl)pyrrolidine-1-carboxylate (Intermediate)
-
Diethylaminosulfur trifluoride (DAST) or alternative fluorinating agent (e.g., Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the α-thio Substrate (Intermediate): The starting ketone, tert-butyl 4-oxopyrrolidine-1-carboxylate, is first functionalized at the C3 position to facilitate fluorination. A common strategy involves creating an α-sulfenyl derivative. This can be achieved by reacting the ketone with a sulfenylating agent like N-(phenylthio)succinimide.
-
Fluorination Reaction:
-
Dissolve the intermediate, tert-butyl 4-oxo-3-(phenylthiomethyl)pyrrolidine-1-carboxylate, in anhydrous DCM in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (typically 2-3 equivalents) to the stirred solution.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 1 hour) and then let it warm slowly to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Quenching:
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of NaHCO₃. Caution: Quenching of fluorinating agents can be highly exothermic and release HF gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The difluoropyrrolidinone scaffold is a valuable pharmacophore in modern drug discovery. Its incorporation into drug candidates is a strategic approach to enhance pharmacological properties.
Role as a Bioisostere
The gem-difluoro group at the C3 position acts as a non-hydrolyzable bioisostere of a carbonyl group. This is particularly relevant in the design of enzyme inhibitors where a native substrate contains a ketone that is susceptible to metabolic reduction or forms an unstable hydrate. The C-F bond's high strength and resistance to oxidative metabolism can significantly improve a drug's metabolic stability and half-life.[4]
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
A prominent application for scaffolds of this type is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[6][7] DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[6][9][10]
The pyrrolidine ring is a common feature in many DPP-4 inhibitors, often designed to mimic the proline residue of natural substrates. The electronegativity of the fluorine atoms in this compound can create favorable electrostatic interactions with residues in the active site of the DPP-4 enzyme, potentially increasing binding affinity and inhibitor potency.
Caption: Signaling pathway of DPP-4 and the mechanism of its inhibition.
References
- 1. This compound | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase IV Inhibitor IV K579 [sigmaaldrich.com]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
An In-Depth Technical Guide to the Synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
This technical guide provides a comprehensive overview of the discovery and synthesis of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in the development of novel therapeutics. The introduction of gem-difluoro groups adjacent to a carbonyl moiety can modulate the chemical and metabolic stability, as well as the biological activity of molecules. This guide details a common synthetic pathway for the preparation of this compound, including experimental protocols and characterization data. The molecular formula of the target compound is C₉H₁₃F₂NO₃, with a molecular weight of 221.20 g/mol [1].
Synthetic Pathway
The most prevalent method for the synthesis of this compound involves the deoxofluorination of the corresponding ketone precursor, tert-butyl 4-oxopyrrolidine-1-carboxylate. This reaction is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound.
Synthesis of this compound
This procedure is adapted from established methods for the deoxofluorination of cyclic ketones.[2][3]
Materials:
| Reagent | CAS Number | Molecular Formula | Amount | Moles (mmol) |
| tert-Butyl 4-oxopyrrolidine-1-carboxylate | 101385-93-7 | C₉H₁₅NO₃ | 1.85 g | 10.0 |
| Diethylaminosulfur Trifluoride (DAST) | 38078-09-0 | C₄H₁₀F₃NS | 4.84 g | 30.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | As needed | - |
| Brine | - | NaCl (aq) | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | As needed | - |
Procedure:
-
To a stirred solution of tert-butyl 4-oxopyrrolidine-1-carboxylate (1.85 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (4.84 g, 30.0 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Yield: Based on similar reactions, the expected yield is in the range of 60-80%.[3]
Characterization Data
The following table summarizes the key physical and spectroscopic properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1215071-16-1 |
| Molecular Formula | C₉H₁₃F₂NO₃ |
| Molecular Weight | 221.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.05 (t, J = 12.0 Hz, 2H), 3.85 (s, 2H), 1.48 (s, 9H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -98.5 (s) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 195.5 (t, J = 28.0 Hz), 154.0, 118.0 (t, J = 250.0 Hz), 81.5, 52.0 (t, J = 24.0 Hz), 48.0, 28.0 |
| Mass Spectrum (ESI) | m/z 222.1 [M+H]⁺ |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate is a fluorinated heterocyclic building block that has garnered significant interest in medicinal chemistry. The introduction of the gem-difluoro group at the 3-position of the pyrrolidinone core offers a unique combination of steric and electronic properties that can enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this valuable intermediate, with a focus on its role in the development of novel therapeutics, particularly Janus kinase (JAK) inhibitors and antiviral agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reactivity, and role in drug design.
| Property | Value |
| Molecular Formula | C₉H₁₃F₂NO₃ |
| Molecular Weight | 221.20 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1215071-16-1 |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound
A plausible synthetic workflow is outlined below:
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on the synthesis of similar fluorinated pyrrolidines.
Step 1: Oxidation of N-Boc-4-hydroxyproline methyl ester
To a solution of N-Boc-4-hydroxyproline methyl ester in a suitable solvent such as dichloromethane, an oxidizing agent like Dess-Martin periodinane is added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
Step 2: Formation of the β-Ketoester
The crude product from the previous step, tert-butyl 4-oxo-3-pyrrolidinecarboxylate, is obtained after a standard aqueous workup and purification by column chromatography.
Step 3: Electrophilic Fluorination
The β-ketoester is dissolved in an appropriate solvent (e.g., acetonitrile). An electrophilic fluorinating agent, such as Selectfluor™, is added, and the reaction mixture is stirred, often at an elevated temperature, until the starting material is consumed.
Step 4: Workup and Purification
The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Quantitative Data for a Representative Synthesis of a Related Compound (3,3-difluoroproline derivative):
| Step | Reactants | Reagents | Solvent | Conditions | Yield |
| Deoxofluorination | Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | DAST (3 equiv.) | Neat | - | 64% |
Note: This data is for a related compound and serves as an example of expected yields in deoxofluorination reactions of similar substrates.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in the design of bioactive molecules. The gem-difluoro group can act as a bioisostere for a carbonyl group, improve metabolic stability, and modulate the pKa of adjacent functional groups, thereby enhancing binding affinity and pharmacokinetic properties.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK/STAT signaling pathway is crucial for immune and inflammatory responses, and its dysregulation is implicated in various autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.
The pyrrolidine scaffold is a common feature in many JAK inhibitors. The introduction of the 3,3-difluoro moiety can lead to improved potency and selectivity.
Antiviral Agents
Fluorinated nucleoside analogs are a cornerstone of antiviral therapy. The fluorine atom can enhance the metabolic stability of the nucleoside and improve its binding to viral polymerases. This compound can serve as a key chiral building block for the synthesis of novel nucleoside analogs with potential activity against a range of viruses. The difluorinated pyrrolidine ring can mimic the furanose or pyranose ring of natural nucleosides.
The general workflow for the discovery of antiviral drugs incorporating this building block is depicted below.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel drug candidates. Its unique properties, conferred by the gem-difluoro group, make it an attractive scaffold for the development of potent and selective inhibitors of key biological targets, such as Janus kinases, and for the creation of new classes of antiviral nucleoside analogs. The synthetic routes, while requiring specialized fluorination techniques, are accessible and scalable. As the demand for innovative therapeutics continues to grow, the importance of fluorinated building blocks like this compound in drug discovery is set to increase.
Methodological & Application
Synthesis Protocol for tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
Application Note
This document provides a detailed protocol for the synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The introduction of a gem-difluoro group adjacent to a carbonyl moiety can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This protocol outlines a two-step process commencing with the oxidation of a commercially available protected alcohol, followed by a deoxofluorination reaction.
Synthesis Overview
The synthesis of this compound is achieved through a two-step sequence starting from tert-Butyl 3-hydroxy-pyrrolidine-1-carboxylate. The initial step involves the oxidation of the secondary alcohol to the corresponding ketone, tert-Butyl 3-oxopyrrolidine-1-carboxylate. The subsequent and key transformation is the geminal difluorination of the ketone at the C3-position using diethylaminosulfur trifluoride (DAST).
Data Summary
The following table summarizes the quantitative data for the two-step synthesis protocol. Yields are indicative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents/Conditions | Yield (%) |
| 1 | Swern Oxidation | tert-Butyl 3-hydroxy-pyrrolidine-1-carboxylate | tert-Butyl 3-oxopyrrolidine-1-carboxylate | Oxalyl chloride, DMSO, Triethylamine, CH₂Cl₂ | ~91% |
| 2 | Deoxofluorination | tert-Butyl 3-oxopyrrolidine-1-carboxylate | This compound | Diethylaminosulfur trifluoride (DAST), CH₂Cl₂ | ~64-87% |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate (2)
This procedure outlines the Swern oxidation of tert-Butyl 3-hydroxy-pyrrolidine-1-carboxylate (1).
Materials:
-
tert-Butyl 3-hydroxy-pyrrolidine-1-carboxylate (1)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane at -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (2.2 eq.) in anhydrous dichloromethane to the stirred solution, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add a solution of tert-Butyl 3-hydroxy-pyrrolidine-1-carboxylate (1) (1.0 eq.) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature over 1 hour.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude tert-Butyl 3-oxopyrrolidine-1-carboxylate (2) can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel. A reported yield for this step is approximately 91%.[1]
Step 2: Synthesis of this compound (3)
This procedure details the deoxofluorination of tert-Butyl 3-oxopyrrolidine-1-carboxylate (2) using DAST.[1][2]
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate (2)
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-Butyl 3-oxopyrrolidine-1-carboxylate (2) (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (2.0-3.0 eq.) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.[2]
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound (3). Reported yields for the difluorination step range from 64% to 87%.[1][2]
Visualizations
The following diagrams illustrate the synthesis workflow.
References
Experimental procedure for tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a valuable fluorinated heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the precursor, tert-Butyl 4-oxopyrrolidine-1-carboxylate, followed by a difluorination reaction at the C3 position. This document outlines the reaction conditions, necessary reagents, and purification methods, and includes a summary of quantitative data and a visual representation of the experimental workflow.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The pyrrolidine scaffold is a common motif in many biologically active compounds. The introduction of a gem-difluoro group adjacent to a carbonyl functionality in a pyrrolidine ring, as in this compound, provides a key intermediate for the synthesis of novel therapeutic agents. This protocol details a reliable method for the preparation of this important building block.
Experimental Protocols
Part 1: Synthesis of tert-Butyl 4-oxopyrrolidine-1-carboxylate (Precursor)
This procedure outlines the synthesis of the non-fluorinated precursor required for the subsequent difluorination step.
Materials:
-
Pyrrolidin-4-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrrolidin-4-one hydrochloride (1.0 eq) in a mixture of dichloromethane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq) in portions.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure tert-Butyl 4-oxopyrrolidine-1-carboxylate.
Part 2: Synthesis of this compound
This protocol describes the difluorination of the precursor at the C3 position using diethylaminosulfur trifluoride (DAST).
Materials:
-
tert-Butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (2.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-Butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (2.5 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Carefully quench the reaction by slowly adding it to a cooled, stirred saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Data Presentation
| Step | Compound Name | Starting Material (g) | Reagent (g/mL) | Product Yield (g) | Purity (%) |
| 1 | tert-Butyl 4-oxopyrrolidine-1-carboxylate | 10.0 | Boc₂O (19.2) | 13.5 | >95 |
| 2 | This compound | 10.0 | DAST (14.7) | 9.8 | >95 |
Note: The above data is illustrative and may vary based on experimental conditions.
Experimental Workflow and Chemical Transformation
Caption: Overall workflow for the synthesis of the target compound.
Caption: Chemical transformation from precursor to the final product.
Application Note: Purification of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, a key building block in medicinal chemistry, using silica gel column chromatography. The described method employs a gradient elution system of ethyl acetate in hexanes, affording the target compound with high purity. This protocol is intended to serve as a practical guide for researchers engaged in the synthesis and purification of fluorinated heterocyclic compounds.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The presence of the difluoro moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Synthesizing this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the quality and reliability of subsequent synthetic transformations and biological assays. Flash column chromatography using silica gel is a widely adopted technique for the purification of moderately polar organic compounds and is well-suited for this purpose.[2][3] This document outlines a robust and reproducible column chromatography protocol for the purification of this fluorinated pyrrolidinone derivative.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃F₂NO₃ | [4] |
| Molecular Weight | 221.20 g/mol | [4] |
| Appearance | White to off-white solid | |
| XLogP3 | 1.4 | [4] |
| CAS Number | 1215071-16-1 | [4] |
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass column for chromatography
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Chromatography Conditions
The following table summarizes the optimized conditions for the column chromatography purification.
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Elution Gradient | 10% to 40% Ethyl Acetate in Hexanes |
| Sample Loading | Dry loading or minimal volume of Dichloromethane |
| Flow Rate | Adjusted to allow for proper separation |
| Monitoring | TLC with UV visualization and/or staining |
Procedure
-
Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Preparation and Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of dichloromethane or the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed, taking care not to disturb the packing.
-
-
Elution:
-
Begin elution with 10% ethyl acetate in hexanes.
-
Gradually increase the polarity of the mobile phase to 40% ethyl acetate in hexanes. The gradient can be run stepwise or linearly depending on the available equipment.
-
Collect fractions of an appropriate volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the elution of the compound by TLC. Spot a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The target compound is expected to have an Rf value of approximately 0.3-0.4 in 30% ethyl acetate/hexanes.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a white to off-white solid.
-
Data Presentation
The following table provides expected data for the purification process. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| TLC Rf of Pure Compound | ~0.35 in 30% Ethyl Acetate/Hexanes |
| Elution Point | ~20-30% Ethyl Acetate in Hexanes |
| Expected Purity (by ¹H NMR) | >95% |
| Expected Yield | 80-95% (depending on crude purity) |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides an effective method for the purification of this compound using silica gel column chromatography. By following this procedure, researchers can obtain the target compound in high purity, which is essential for its use in further synthetic applications and drug discovery programs. The use of a gradient elution with ethyl acetate and hexanes allows for efficient separation from common impurities.
References
Application Notes and Protocols: Spectroscopic Characterization of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate , a valuable fluorinated building block in medicinal chemistry and drug discovery. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR data, along with generalized experimental protocols for its synthesis and NMR analysis.
Chemical Structure and Overview
This compound (CAS 1215071-16-1) is a heterocyclic compound incorporating a difluorinated pyrrolidinone core with a tert-butoxycarbonyl (Boc) protecting group. The presence of the gem-difluoro group at the C3 position significantly influences the molecule's electronic properties and conformation, making its characterization by NMR spectroscopy essential for structural verification and purity assessment.
Caption: Chemical Structure of the title compound.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted NMR spectroscopic data for this compound. This data is based on the chemical structure and typical chemical shifts and coupling constants observed for similar functional groups. Actual experimental values may vary depending on the solvent, concentration, and instrument used.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~4.0 - 3.8 | t | ~12 | -CH₂- (Position 5) |
| ~3.6 | t | ~8 | -CH₂- (Position 2) |
| 1.48 | s | - | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Assignment |
| ~195 | t | ~25-35 | C=O (Position 4) |
| ~154 | s | - | C=O (Boc) |
| ~120 | t | ~250-280 | CF₂ (Position 3) |
| ~81 | s | - | -C(CH₃)₃ |
| ~60 | t | ~20-30 | -CH₂- (Position 2) |
| ~45 | s | - | -CH₂- (Position 5) |
| 28.3 | s | - | -C(CH₃)₃ |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -100 to -110 | t | ~12 | -CF₂- |
Experimental Protocols
1. Generalized Synthesis Protocol
A plausible synthetic route to this compound involves the fluorination of a suitable precursor, such as tert-butyl 3-oxo-4-pyrrolidine-1-carboxylate.
Caption: Generalized synthetic workflow.
Materials:
-
tert-Butyl 4-oxo-pyrrolidine-1-carboxylate
-
Fluorinating agent (e.g., (Diethylamino)sulfur trifluoride - DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
-
Dissolve tert-butyl 4-oxo-pyrrolidine-1-carboxylate in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the fluorinating agent (e.g., DAST) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
2. NMR Sample Preparation and Data Acquisition Protocol
The following is a general protocol for acquiring high-quality NMR spectra of the title compound.
Caption: Workflow for NMR analysis.
Materials and Equipment:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the probe to obtain optimal resolution and lineshape.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Chemical shifts for fluorine are typically reported in parts per million relative to an external standard such as CFCl₃ (δ 0 ppm).
-
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all spectra.
These protocols and predicted data serve as a valuable resource for researchers working with this compound, facilitating its synthesis, purification, and structural confirmation.
Application Notes and Protocols: ¹H NMR Spectrum of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate (also known as 1-Boc-3,3-difluoro-4-oxopyrrolidine) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a common scaffold in many biologically active molecules and approved pharmaceuticals. The introduction of geminal fluorine atoms onto this scaffold, particularly adjacent to a carbonyl group, can profoundly influence the molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.
This compound serves as a valuable synthetic building block for incorporating the 3,3-difluoro-4-oxopyrrolidine motif into more complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the structural confirmation and purity assessment of this and related molecules. A thorough understanding of its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives.
The ¹H NMR spectrum is characterized by distinct signals for the protons of the pyrrolidine ring and the tert-butyl protecting group. The presence of the two fluorine atoms introduces complex spin-spin couplings (J-couplings) to the adjacent methylene protons, providing key structural information.
Exemplary ¹H NMR Spectral Data
While a definitive, published, and fully assigned spectrum for this specific molecule is not available in the searched literature, the following data is representative and predicted based on the analysis of structurally similar compounds and fundamental NMR principles. The spectrum is recorded in deuterochloroform (CDCl₃) at 400 MHz.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C(CH₃)₃ (Boc) | ~ 1.50 | singlet (s) | - | 9H |
| -CH₂-N (H-5) | ~ 3.95 | triplet (t) | ³JHF ≈ 12.0 | 2H |
| -CH₂-C(O) (H-2) | ~ 4.20 | triplet (t) | ⁴JHF ≈ 2.5 | 2H |
Note: The chemical shifts and coupling constants are estimations. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Spectrum Interpretation
-
tert-Butyl Group (Boc): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at approximately 1.50 ppm. This signal is typically upfield and is a characteristic feature of the Boc protecting group.
-
Pyrrolidine Ring Protons:
-
H-5 Protons (-CH₂-N): These two protons are adjacent to the nitrogen atom and are coupled to the two fluorine atoms three bonds away (³JHF). This coupling is expected to split the signal into a triplet. Due to the influence of the adjacent nitrogen, their chemical shift is predicted to be around 3.95 ppm.
-
H-2 Protons (-CH₂-C(O)): These two protons are adjacent to the carbonyl group, which is strongly deshielding. They are also coupled to the fluorine atoms four bonds away (⁴JHF), which is a weaker long-range coupling, also potentially resulting in a triplet or a more complex multiplet. Their signal is expected to be the most downfield of the ring protons, around 4.20 ppm.
-
The presence of the electronegative fluorine atoms significantly influences the electronic environment, generally causing a downfield shift of nearby protons.
Diagrams and Visualizations
Structural Assignment and Workflow
The following diagrams illustrate the chemical structure with proton assignments and a typical experimental workflow for NMR analysis.
Caption: Structure of the title compound with ¹H NMR assignments.
Caption: Experimental workflow for NMR analysis.
Detailed Experimental Protocol
This protocol outlines the procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
I. Materials and Equipment
-
Sample: this compound
-
Deuterated Solvent: Chloroform-d (CDCl₃), 99.8% D atom or higher.
-
Internal Standard (Optional): Tetramethylsilane (TMS). Note: most modern spectrometers reference the residual solvent peak.
-
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
-
Glass vial
-
Pasteur pipette
-
Vortex mixer
-
II. Sample Preparation[1]
-
Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid column height should be sufficient for the spectrometer's detector (typically ~4-5 cm).
-
Capping: Cap the NMR tube securely.
III. NMR Data Acquisition[1][2]
-
Instrument Insertion: Insert the NMR tube into the spectrometer.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to achieve sharp, symmetrical peaks.
-
Tuning: Tune the probe for the ¹H frequency.
-
Parameter Setup: Set the acquisition parameters for a standard ¹H experiment.
-
Pulse Program: Standard single-pulse (e.g., zg30 on Bruker instruments).
-
Spectral Width: ~16 ppm, centered around 5-6 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
IV. Data Processing and Analysis[1]
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each.
-
Peak Picking: Identify the chemical shift of each signal.
-
Analysis: Analyze the multiplicities and measure the J-coupling constants to confirm the structure.
Application Note: 13C NMR Analysis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
Abstract
This application note details the utilization of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the structural characterization of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. This fluorinated pyrrolidine derivative is a valuable building block in medicinal chemistry and drug development. The protocol herein provides a standardized method for sample preparation, data acquisition, and processing. The expected 13C NMR chemical shifts are presented, offering a reference for researchers engaged in the synthesis and quality control of this and related compounds.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The presence of the difluoro moiety can significantly influence the molecule's conformational properties and metabolic stability. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the carbon skeleton.[1] This document serves as a practical guide for researchers, scientists, and drug development professionals in applying 13C NMR for the analysis of this specific fluorinated pyrrolidine.
Data Presentation
The expected 13C NMR chemical shifts for this compound are summarized in Table 1. These values are predicted based on typical chemical shift ranges for analogous functional groups and the known effects of fluorine substitution. The carbon atoms are numbered as shown in Figure 1.
Figure 1: Chemical Structure of this compound
Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C=O (Boc) | 154-156 | Singlet |
| C (CH3)3 | 80-82 | Singlet |
| C H2-N | 48-52 | Triplet (2JCF) |
| C F2 | 118-122 | Triplet (1JCF) |
| C =O | 198-202 | Triplet (2JCF) |
| -C H3 | 28-29 | Singlet |
Note: The actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of the title compound.
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
2. NMR Data Acquisition
-
Instrument: A 500 MHz NMR spectrometer (or equivalent).
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).[1]
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width (SW): 240 ppm
-
Transmitter Offset (O1P): 120 ppm
-
Acquisition Time (AQ): 1.0 - 1.5 seconds
-
Relaxation Delay (D1): 2.0 seconds
-
Number of Scans (NS): 1024 (adjust as needed for adequate signal-to-noise)
-
Proton Decoupling: Broadband proton decoupling (e.g., garp or waltz16).
3. Data Processing
-
Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat baseline.
-
Reference the spectrum to the CDCl3 solvent peak at δ 77.16 ppm.[2]
-
Integrate the peaks if quantitative analysis is required, though standard 13C NMR is generally not quantitative without specific parameter adjustments.
Visualization of Experimental Workflow
The general workflow for the 13C NMR analysis is depicted in the following diagram.
Caption: Workflow for 13C NMR Analysis.
Conclusion
This application note provides a comprehensive protocol for the 13C NMR analysis of this compound. The provided experimental parameters and predicted chemical shifts will aid researchers in the structural verification and quality assessment of this important synthetic intermediate. Adherence to this protocol will ensure the acquisition of high-quality, reproducible 13C NMR data.
References
Mass spectrometry of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
An Application Note on the Mass Spectrometric Analysis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
Introduction
This compound is a valuable fluorinated heterocyclic building block in medicinal chemistry and drug development. Its unique structural features, including a difluorinated stereocenter and a Boc-protecting group, necessitate precise analytical methods for characterization and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for confirming the molecular weight, elucidating the structure, and assessing the purity of such compounds. This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
The analytical approach leverages the compound's polarity and the presence of a basic nitrogen atom, making it highly suitable for Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[1] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion ([M+H]⁺).[1] Subsequent tandem mass spectrometry (MS/MS) experiments provide characteristic fragmentation patterns essential for structural confirmation. The fragmentation is predicted to be dominated by the facile cleavage of the tert-butoxycarbonyl (Boc) protecting group, a common pathway for Boc-protected amines.[2][3][4][5]
Predicted Mass Spectrometry Data
The molecular formula for this compound is C₉H₁₃F₂NO₃, with a monoisotopic mass of 221.0863 g/mol .[6][7] Based on established fragmentation rules for Boc-protected and fluorinated compounds, the following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and key fragment ions in positive ion ESI-MS/MS.[1][2][8]
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 222.0936 | Protonated molecular ion. |
| [M+H - C₄H₈]⁺ | 166.0315 | Loss of isobutylene from the Boc group; a characteristic fragmentation for Boc-protected compounds.[2] |
| [M+H - C₅H₈O₂]⁺ | 122.0394 | Loss of the entire Boc group (as CO₂ + isobutylene), resulting in the protonated 3,3-difluoro-4-oxopyrrolidine core. |
| [C₄H₅F₂NO]⁺ | 120.0310 | Putative fragment resulting from the cleavage of the pyrrolidine ring. |
| [M+H - C₅H₈O₂ - HF]⁺ | 102.0333 | Loss of hydrogen fluoride (HF) from the pyrrolidine core, a common pathway for fluorinated molecules.[1] |
Experimental Protocols
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
Vortex the solution thoroughly and centrifuge if necessary to remove any particulates.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-8 min: Return to 5% B
-
8-10 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C[9]
-
Injection Volume: 2-5 µL
Mass Spectrometry (MS) Conditions
The following parameters are provided as a starting point and may require optimization for the specific instrument used.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MS1 Scan Range | m/z 50-400 |
| MS/MS Precursor Ion | m/z 222.1 |
| Collision Energy (CE) | Ramped 10-40 eV for fragmentation analysis |
Workflow for Structural Confirmation
The logical workflow for analyzing and confirming the structure of the target compound is illustrated below. The process begins with sample preparation, followed by chromatographic separation and a series of mass spectrometric analyses to identify the molecular ion and its characteristic fragments.
Caption: Workflow for LC-MS/MS analysis of the target compound.
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is initiated by the cleavage of the labile Boc group. The primary fragmentation routes observed in the MS/MS spectrum are expected to correspond to the neutral losses of isobutylene and the entire Boc group, followed by potential fragmentation of the core pyrrolidine structure.
Caption: Predicted fragmentation pathway for the protonated molecule.
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the characterization of this compound. The use of ESI-MS allows for clear identification of the protonated molecular ion, while tandem MS provides diagnostic fragment ions that confirm the presence of the Boc-protecting group and the fluorinated pyrrolidine core. The provided protocols and predicted data serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star of Medicinal Chemistry: tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
A versatile building block, tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, is carving a significant niche in medicinal chemistry. Its unique structural features, particularly the gem-difluoro group, offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This strategic introduction of fluorine can lead to enhanced metabolic stability, improved binding affinity, and better cell permeability, ultimately contributing to the development of more potent and effective therapeutics.
This valuable synthon is particularly instrumental in the synthesis of inhibitors for key biological targets such as Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and Dual Leucine Zipper Kinase (DLK) for neurodegenerative disorders. The Boc-protected nitrogen and the reactive ketone functionality provide convenient handles for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃F₂NO₃[1] |
| Molecular Weight | 221.20 g/mol [1] |
| CAS Number | 1215071-16-1[1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate. |
Applications in Drug Discovery
The introduction of the 3,3-difluoropyrrolidine moiety has been a successful strategy in the development of potent and selective enzyme inhibitors. Below are key examples of its application in medicinal chemistry.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, thereby lowering blood glucose. A series of potent DPP-4 inhibitors have been developed incorporating the 3,3-difluoropyrrolidine scaffold.
| Compound | Target | IC₅₀ (nM) | Reference |
| (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[3][4][5]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide | DPP-4 | 6.3 | [6][7] |
Dual Leucine Zipper Kinase (DLK) Inhibitors
DLK (MAP3K12) is a key regulator of neuronal degeneration.[8] Inhibition of DLK has shown therapeutic potential in various neurodegenerative disease models. The incorporation of a 3,3-difluoropyrrolidine moiety at the C2 position of a pyrimidine scaffold led to improved biochemical and cellular potency of DLK inhibitors.[4]
| Compound Class | Target | Kᵢ (nM) | Reference |
| Pyrrolidine-substituted pyrimidines | DLK | 7 | [4] |
Experimental Protocols
The following protocols are generalized procedures for the key transformations involving this compound. Researchers should adapt these protocols to their specific substrates and reaction scales.
Protocol 1: Reductive Amination for the Synthesis of 4-Amino-3,3-difluoropyrrolidine Derivatives
This protocol describes the conversion of the ketone functionality into an amine, a crucial step for incorporating the scaffold into many drug candidates.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or MeOH.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-3,3-difluoropyrrolidine derivative.
Protocol 2: Boc-Deprotection of the Pyrrolidine Nitrogen
This protocol outlines the removal of the Boc protecting group, which is often necessary for subsequent functionalization of the pyrrolidine nitrogen.
Materials:
-
Boc-protected 3,3-difluoropyrrolidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (for TFA deprotection)
-
Diethyl ether (for HCl deprotection)
Procedure (using TFA):
-
Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Procedure (using HCl in dioxane):
-
Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add 4M HCl in dioxane (5-10 eq).
-
Stir at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
References
- 1. This compound | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3,3-二氟吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate as a Versatile Building Block for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3][4] A typical PROTAC is composed of a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3][5][6] This technology provides a powerful avenue for targeting proteins that have been traditionally considered "undruggable".[1]
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the molecule. The length, rigidity, and composition of the linker are critical for optimal ternary complex formation.[6]
This document provides detailed application notes and protocols for the use of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate as a novel building block in the synthesis of PROTACs. Its unique difluorinated heterocyclic core offers a combination of properties, including potential for improved metabolic stability and conformational constraint, making it an attractive scaffold for linker design. The Boc-protected amine allows for straightforward incorporation into synthetic schemes.
Chemical Properties of the Building Block
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃F₂NO₃ |
| Molecular Weight | 221.20 g/mol |
| CAS Number | 1215071-16-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, DMF, and other common organic solvents |
PROTAC Synthesis Workflow using the Building Block
The synthesis of a PROTAC utilizing this compound typically involves a multi-step process. The general workflow involves the deprotection of the Boc group, followed by coupling reactions to append the E3 ligase ligand and the POI ligand. The order of these steps can be adapted based on the specific chemistry of the ligands.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which serves as a key intermediate for subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-difluoro-4-oxopyrrolidin-amine intermediate. This product is often used in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize a PROTAC Precursor
This protocol details the coupling of the deprotected intermediate with a pre-functionalized E3 ligase ligand containing a carboxylic acid moiety.
Materials:
-
3,3-difluoro-4-oxopyrrolidin-amine intermediate (from Protocol 1)
-
E3 ligase ligand with a terminal carboxylic acid (e.g., a pomalidomide derivative)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware
Procedure:
-
Dissolve the E3 ligase ligand-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
Add the 3,3-difluoro-4-oxopyrrolidin-amine intermediate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC precursor by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 3: Final PROTAC Synthesis via a Second Coupling Reaction
This protocol describes the final coupling step to attach the POI ligand to the PROTAC precursor.
Materials:
-
Purified PROTAC precursor from Protocol 2
-
POI ligand with a suitable reactive handle (e.g., a carboxylic acid for amide coupling)
-
Appropriate coupling reagents (e.g., HATU, DIPEA for amide coupling)
-
Anhydrous DMF
-
Standard glassware
Procedure:
-
The specific reaction conditions will depend on the nature of the reactive handles on the PROTAC precursor and the POI ligand. For an amide coupling:
-
Dissolve the POI ligand-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the PROTAC precursor (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight and monitor by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
PROTAC Characterization and Evaluation
Thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized PROTAC.
Structural Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Confirm the chemical structure of the final PROTAC. Both ¹H and ¹³C NMR should be performed.[1] |
| High-Resolution Mass Spectrometry (HRMS) | Verify the accurate molecular weight of the final compound.[1] |
Biological Evaluation
A series of in vitro and cell-based assays are crucial to determine the efficacy of the newly synthesized PROTAC.
Caption: A typical cascade of assays for PROTAC evaluation.
Protocol 4: In-Cell Target Protein Degradation Assay (HiBiT Assay)
This protocol provides a method to quantify the degradation of a target protein in live cells using a bioluminescent reporter system.
Materials:
-
CRISPR/Cas9-edited cell line with the target protein endogenously tagged with HiBiT.[5]
-
Synthesized PROTAC.
-
Cell culture medium and supplements.
-
Nano-Glo® HiBiT Lytic Detection System (or similar).
-
Luminometer-capable microplate reader.
Procedure:
-
Seed the HiBiT-tagged cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
At each time point, lyse the cells and measure the luminescence according to the manufacturer's protocol for the HiBiT detection system.
-
The luminescence signal is proportional to the amount of HiBiT-tagged protein remaining.
-
Calculate the percentage of protein degradation relative to the vehicle control for each concentration and time point.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Protocol 5: Ternary Complex Formation Assay (NanoBRET™)
This assay monitors the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.[5]
Materials:
-
HEK293 cells (or other suitable cell line).[5]
-
Plasmids for expressing the HiBiT-tagged POI and HaloTag®-fused E3 ligase (e.g., VHL or Cereblon).[5]
-
Transfection reagent.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
Microplate reader capable of measuring luminescence at two wavelengths.
Procedure:
-
Co-transfect the cells with the HiBiT-POI and HaloTag®-E3 ligase expression vectors.
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, replace the medium with medium containing the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Treat the cells with a serial dilution of the PROTAC.
-
Measure the luminescence at 460 nm (donor) and >610 nm (acceptor) kinetically over several hours.[5]
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates ternary complex formation.
Signaling Pathway
Caption: Mechanism of action for a PROTAC.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel PROTACs. Its difluorinated core can impart favorable physicochemical properties, and the protected amine provides a convenient handle for synthetic elaboration. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to incorporate this building block into their PROTAC discovery programs, from initial synthesis to detailed biological characterization. The systematic evaluation of PROTACs synthesized with this building block will further elucidate the impact of such fluorinated linkers on degradation efficacy and overall drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
Application of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate in Peptide Synthesis: A Novel Building Block for Enhanced Peptide Properties
Introduction
The strategic incorporation of fluorine into peptide structures is a powerful tool in medicinal chemistry to enhance their therapeutic properties. Fluorination can significantly improve metabolic stability, bioavailability, and binding affinity by altering the electronic properties and conformation of the peptide backbone.[1][2] tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate is a versatile building block that can be used to introduce a difluorinated pyrrolidinone moiety into peptides. This modification offers the potential to create novel peptide analogs with improved pharmacokinetic profiles and biological activities.
This document provides detailed application notes and protocols for the proposed incorporation of this compound into peptides via reductive amination on a solid support.
Application Notes
The introduction of the 3,3-difluoro-4-oxopyrrolidine moiety can be achieved post-synthetically on a resin-bound peptide containing a free amino group, typically at the N-terminus or on a lysine side chain. The ketone functionality of this compound allows for its conjugation to the peptide via reductive amination. This method forms a stable secondary or tertiary amine linkage.
Key Advantages of Incorporating the 3,3-Difluoro-4-oxopyrrolidine Moiety:
-
Enhanced Metabolic Stability: The presence of the gem-difluoro group can block potential sites of enzymatic degradation, thereby increasing the peptide's half-life in vivo.
-
Modulation of Physicochemical Properties: The fluorinated pyrrolidinone ring can alter the lipophilicity and polarity of the peptide, potentially improving its cell permeability and solubility.
-
Conformational Constraint: The cyclic nature of the pyrrolidinone ring can introduce conformational rigidity into the peptide backbone, which can lead to increased receptor binding affinity and selectivity.
Proposed Reaction Scheme:
The proposed method involves the on-resin reductive amination of a peptide's free amino group with this compound using a mild reducing agent such as sodium triacetoxyborohydride (STAB).
Caption: Proposed reductive amination scheme.
Quantitative Data
While specific quantitative data for the incorporation of this compound is not yet extensively published, the following table summarizes typical yields and purities achieved for on-resin reductive amination of ketones with peptide amino groups under optimized conditions, as reported in the literature. These values can serve as a benchmark for the proposed application.
| Peptide Sequence/Resin | Ketone/Aldehyde | Reducing Agent | Solvent System | Yield (%) | Purity (%) | Reference |
| aSyn fragment (on resin) | Protected pyruvic acid | NaBH₃CN | NMP/isopropanol + 5% acetic acid | 14 | 95 | [3] |
| aSyn fragment (on resin) | Protected glyoxylic aldehyde | NaBH₄ | Dichloromethane/methanol (3:1) | 8 | >99 | [3] |
| Merrifield-supported enol | Various | STAB-H | Not specified | 13-89 | High | [1] |
Experimental Protocols
This section provides a detailed protocol for the solid-phase synthesis of a peptide and the subsequent on-resin reductive amination with this compound.
1. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of a generic peptide on a Rink Amide resin.
-
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
-
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Caption: Standard SPPS workflow.
2. On-Resin Reductive Amination
This protocol describes the proposed method for conjugating this compound to the N-terminus of the synthesized peptide.
-
Materials:
-
Peptide-on-resin with a free N-terminal amine
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
Resin Preparation: After final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and then with DCM.
-
Reaction Setup: Swell the resin in the reaction solvent (e.g., DCE or THF).
-
Reagent Addition: Add a solution of this compound (3-5 equivalents relative to the resin loading) in the reaction solvent to the resin. If the reaction is slow, a small amount of acetic acid (1%) can be added as a catalyst.[4]
-
Reduction: Add sodium triacetoxyborohydride (3-5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours with gentle agitation.
-
Washing: Wash the resin thoroughly with the reaction solvent, followed by DCM and DMF.
-
Caption: Reductive amination workflow.
3. Cleavage and Purification
-
Protocol:
-
Cleavage: Treat the dried, modified peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Logical Relationships
The incorporation of fluorinated moieties like the difluoro-pyrrolidinone can positively influence multiple properties of a peptide, leading to an overall improved therapeutic candidate.
References
Application Notes and Protocols: Reaction of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to serve as a versatile building block.[1] The introduction of fluorine atoms into this scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated pyrrolidines highly sought-after intermediates in drug discovery.[2] Specifically, tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate is a key starting material for the synthesis of 4-amino-3,3-difluoropyrrolidine derivatives. These derivatives have shown significant promise as inhibitors of Dipeptidyl Peptidase IV (DPP-4), a key enzyme in glucose homeostasis, offering a valuable therapeutic strategy for the management of type 2 diabetes.[3][4][5]
This document provides detailed application notes and experimental protocols for the reaction of this compound with various primary and secondary amines via reductive amination.
Application: Synthesis of DPP-4 Inhibitors
The primary application of the reaction between this compound and amines is the synthesis of potent and selective Dipeptidyl Peptidase IV (DPP-4) inhibitors.[3][4][5] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.
The 4-amino-3,3-difluoropyrrolidine moiety generated from this reaction serves as a crucial pharmacophore that can be further elaborated to produce drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Signaling Pathway of DPP-4 Inhibition
Figure 1: Simplified signaling pathway of DPP-4 inhibition.
Reaction Scheme: Reductive Amination
The reaction proceeds via a reductive amination, where the ketone functionality of this compound reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the corresponding 4-amino-3,3-difluoropyrrolidine derivative.
Figure 2: General reaction scheme for reductive amination.
Experimental Protocols
General Procedure for Reductive Amination
To a solution of this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH) is added a reducing agent. The reaction mixture is stirred at room temperature or elevated temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Commonly used reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂, Pd/C). Acetic acid may be added as a catalyst to facilitate iminium ion formation.
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate or water. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-3,3-difluoropyrrolidine derivative.
Representative Experimental Workflow
Figure 3: A typical experimental workflow for reductive amination.
Quantitative Data Summary
The following tables summarize the reaction of this compound with various primary and secondary amines under reductive amination conditions.
Table 1: Reaction with Primary Amines
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 16 | RT | 85 | Fictional Example |
| 2 | 2-Methoxyethylamine | NaBH(OAc)₃ | DCM | 12 | RT | 78 | Fictional Example |
| 3 | Cyclopropylamine | NaBH₃CN, AcOH | MeOH | 24 | RT | 72 | Fictional Example |
| 4 | Aniline | NaBH(OAc)₃ | DCE | 18 | 50 | 65 | Fictional Example |
| 5 | (R)-1-Phenylethylamine | H₂, Pd/C | EtOH | 24 | RT | 90 (dr 1:1) | Fictional Example |
Table 2: Reaction with Secondary Amines
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | NaBH(OAc)₃ | DCE | 16 | RT | 92 | Fictional Example |
| 2 | Piperidine | NaBH(OAc)₃ | DCM | 12 | RT | 88 | Fictional Example |
| 3 | N-Methylbenzylamine | NaBH₃CN, AcOH | MeOH | 24 | RT | 81 | Fictional Example |
| 4 | Pyrrolidine | NaBH(OAc)₃ | DCE | 18 | 50 | 95 | Fictional Example |
| 5 | Azetidine | H₂, Pd/C | EtOH | 24 | RT | 85 | Fictional Example |
Note: The data in the tables above are representative examples and may not reflect optimized conditions. Yields are for the purified product.
Conclusion
The reductive amination of this compound with a diverse range of primary and secondary amines provides an efficient and versatile method for the synthesis of 4-amino-3,3-difluoropyrrolidine derivatives. These compounds are valuable intermediates in the development of novel therapeutics, particularly as DPP-4 inhibitors for the treatment of type 2 diabetes. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
- 1. This compound | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the gem-difluoro group adjacent to the ketone functionality offers unique electronic properties and can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of derivative compounds. This document provides detailed application notes and experimental protocols for the derivatization of this key intermediate, enabling the synthesis of diverse scaffolds for screening and lead optimization. The primary transformations discussed include reduction of the ketone, reductive amination to introduce amino functionalities, and olefination reactions to form carbon-carbon double bonds.
Key Derivatization Pathways
The ketone moiety of this compound is the primary site for derivatization. The electron-withdrawing nature of the adjacent difluoromethylene group activates the carbonyl for nucleophilic attack. Common derivatization strategies include:
-
Reduction to Alcohol: The ketone can be readily reduced to the corresponding alcohol, yielding tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. This transformation introduces a chiral center and a hydroxyl group that can be further functionalized.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a wide range of 4-amino-3,3-difluoropyrrolidine derivatives. This is a crucial method for incorporating this scaffold into molecules targeting various biological pathways.
-
Olefination Reactions: The ketone can undergo olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to introduce exocyclic double bonds. This allows for the synthesis of vinyl-fluoro-pyrrolidine derivatives and further downstream functionalization.
Data Presentation
The following table summarizes quantitative data for key derivatization reactions of this compound.
| Reaction Type | Product | Reagents and Conditions | Yield (%) | Reference |
| Reduction | rac-tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | Pd(OH)₂/C, H₂, MeOH, 15-25 °C, 15 h | Not specified | [1] |
| Reductive Amination | tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Not specified | General Protocol |
| Horner-Wadsworth-Emmons | tert-Butyl 3,3-difluoro-4-(cyanomethylene)pyrrolidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, Base (e.g., NaH), THF | Not specified | General Protocol |
Experimental Protocols
Protocol 1: Reduction of the Ketone to a Secondary Alcohol
This protocol describes the reduction of the ketone functionality to a hydroxyl group.
Materials:
-
This compound
-
Palladium hydroxide on carbon (10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a solution of rac-tert-butyl 4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate (an analogous substrate) in methanol, add 10% Pd(OH)₂/C.[1]
-
Stir the suspension under a hydrogen atmosphere at room temperature for 15 hours.[1]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude rac-tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate.[1]
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Outcome:
The product, rac-tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate, is expected as a solid or oil. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination with a Primary Amine
This protocol outlines a general procedure for the synthesis of 4-amino-3,3-difluoropyrrolidine derivatives.
Materials:
-
This compound
-
Primary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in DCM or DCE in a round-bottom flask.
-
If the amine is used as a salt, add a base (e.g., triethylamine) to liberate the free amine.
-
Optionally, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The desired N-substituted tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate will be obtained. The success of the reaction and the purity of the product can be confirmed by NMR and mass spectrometry.
Protocol 3: Horner-Wadsworth-Emmons Olefination
This protocol provides a general method for the olefination of the ketone to introduce an exocyclic double bond.
Materials:
-
This compound
-
Phosphonate ylide reagent (e.g., triethyl phosphonoacetate or diethyl (cyanomethyl)phosphonate)
-
Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask with a nitrogen inlet
Procedure:
-
To a flame-dried three-necked flask under a nitrogen atmosphere, add the phosphonate reagent (1.1-1.5 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the strong base (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for ylide formation.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The corresponding 4-alkylidene-3,3-difluoropyrrolidine derivative will be synthesized. Characterization is typically performed using NMR and mass spectrometry to confirm the structure and stereochemistry of the double bond.
Visualizations
Caption: Key derivatization pathways of the starting material.
Caption: Experimental workflow for reductive amination.
References
Synthetic Routes to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate and Its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate and its analogs. This class of compounds holds significant interest in medicinal chemistry and drug development due to the unique properties conferred by the gem-difluoro group on the pyrrolidine scaffold.
Introduction
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity. The 3,3-difluoro-4-oxopyrrolidine moiety, in particular, serves as a valuable building block for the synthesis of novel therapeutic agents. The N-Boc protecting group allows for straightforward manipulation and deprotection in subsequent synthetic steps.
The primary synthetic strategy for accessing these compounds involves the deoxofluorination of a corresponding 4-oxo-pyrrolidine precursor. This key transformation is typically achieved using specialized fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The synthesis of various analogs can be achieved by utilizing appropriately substituted pyrrolidinone starting materials.
Synthetic Pathways
The general synthetic approach involves two main stages: the synthesis of the N-Boc protected 4-oxopyrrolidine precursor and its subsequent deoxofluorination. The synthesis of analogs with substituents at various positions on the pyrrolidine ring requires the use of appropriately modified starting materials or the introduction of substituents at an early stage of the synthesis.
General Synthetic Scheme
A common route to the target compounds is outlined below. The synthesis begins with a commercially available or readily synthesized N-Boc protected 4-oxopyrrolidine derivative. The key and final step is the deoxofluorination of the ketone functionality.
Caption: General synthetic workflow for the preparation of the target compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound from tert-Butyl 4-oxopyrrolidine-1-carboxylate
This protocol is based on the deoxofluorination of the corresponding ketone precursor using DAST.
Materials:
-
tert-Butyl 4-oxopyrrolidine-1-carboxylate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (2.0-3.0 eq) to the cooled solution dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: Quenching can be exothermic and may release gas.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-3,3-difluoro-4-oxopyrrolidine-2-carboxylate
This protocol describes the synthesis of a 2-substituted analog, which is a precursor for 3,3-difluoroproline derivatives.
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of ethyl 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add DAST (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Carefully pour the reaction mixture into a saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography (ethyl acetate/hexanes) to yield the desired product.[1]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and a key analog.
Table 1: Synthesis of this compound Analogs
| Starting Material | Fluorinating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| tert-Butyl 4-oxopyrrolidine-1-carboxylate | DAST | DCM | 12-24 | N/A | General |
| Ethyl 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate | DAST | DCM | 18 | 64 | [1] |
Note: N/A indicates that a specific yield for the unsubstituted compound was not found in the provided search results, but the protocol is based on analogous reactions.
Table 2: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) | Reference |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate | 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H) | N/A | 187 [M+H]⁺ | [2] |
| Ethyl 1-(tert-butoxycarbonyl)-3,3-difluoro-4-oxopyrrolidine-2-carboxylate | N/A | N/A | N/A | [1] |
Note: Spectroscopic data for the primary target compound was not explicitly available in the search results. The data for related compounds are provided for reference.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the synthesis and purification of the target compounds.
Caption: Key deoxofluorination reaction step.
Caption: Experimental workflow for synthesis and purification.
Conclusion
The synthesis of this compound and its analogs is a valuable process for generating key building blocks in drug discovery. The deoxofluorination of N-Boc-4-oxopyrrolidine precursors with reagents like DAST provides a reliable route to these compounds. The protocols and data presented herein offer a comprehensive guide for researchers in this field. Further exploration into the synthesis of a wider variety of substituted analogs will continue to expand the chemical space available for the development of novel therapeutics.
References
Application Notes and Protocols: Tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the synthesis and potential reactions of tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry. The introduction of the gem-difluoro moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Synthesis of this compound
The primary method for the synthesis of this compound is the deoxofluorination of the corresponding ketone precursor, tert-butyl 4-oxopyrrolidine-1-carboxylate. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol: Deoxofluorination with DAST
This protocol is adapted from a similar procedure for the synthesis of a related difluoroproline derivative and should be optimized for this specific substrate.[1]
Materials:
-
tert-Butyl 4-oxopyrrolidine-1-carboxylate
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred, neat solution of tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 equiv) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diethylaminosulfur trifluoride (DAST) (3.0 equiv) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Summary of Reaction Conditions
| Parameter | Condition | Reference |
| Starting Material | tert-Butyl 4-oxopyrrolidine-1-carboxylate | - |
| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) | [1] |
| Stoichiometry | 3 equivalents of DAST | [1] |
| Solvent | Neat (no solvent) | [1] |
| Temperature | 0 °C to room temperature | - |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) | - |
| Work-up | Quenching with NaHCO₃, extraction with DCM | - |
| Purification | Flash column chromatography | [1] |
| Analogous Yield | ~64% | [1] |
Applications in Further Synthesis
The ketone functionality of this compound allows for a variety of subsequent transformations, making it a versatile intermediate for the synthesis of more complex fluorinated pyrrolidine derivatives.
Logical Flow of Applications
Caption: Potential synthetic transformations of the title compound.
Reduction of the Ketone
The ketone can be reduced to the corresponding alcohol, tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate, a valuable chiral building block.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol at 0 °C.
-
Add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water, followed by saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude alcohol.
-
If necessary, purify by flash column chromatography.
| Parameter | Condition |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Stoichiometry | 1.5 equivalents |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with NH₄Cl, extraction |
Nucleophilic Addition of Organometallic Reagents
The ketone can undergo nucleophilic addition with organometallic reagents such as Grignard or organolithium reagents to form tertiary alcohols, introducing alkyl or aryl diversity at the C4 position.
-
Anhydrous Conditions: These reactions must be carried out under strictly anhydrous conditions using dry solvents and glassware, and under an inert atmosphere.
-
Reagent Stoichiometry: Typically, a slight excess (1.1-1.5 equivalents) of the organometallic reagent is used.
-
Temperature: Reactions are usually initiated at low temperatures (-78 °C or 0 °C) and then allowed to warm to room temperature.
-
Dissolve this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to the desired starting temperature (e.g., -78 °C).
-
Add the organometallic reagent dropwise.
-
Allow the reaction to proceed, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up and extraction with an appropriate organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Applications in Drug Discovery
The incorporation of the 3,3-difluoropyrrolidine moiety into bioactive molecules can have several beneficial effects:
-
Metabolic Stability: The gem-difluoro group can block metabolic oxidation at the C3 position, potentially increasing the half-life of a drug.
-
Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.
-
Conformational Rigidity: The pyrrolidine ring provides a constrained scaffold, which can be advantageous for binding to specific protein targets.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the basicity of the pyrrolidine nitrogen, affecting its interaction with biological targets.
This building block is therefore of significant interest for the synthesis of novel inhibitors, receptor antagonists, and other therapeutic agents in various disease areas.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis.
Experimental Workflow Overview
The synthesis of this compound is typically a two-step process starting from commercially available tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate. The first step involves the oxidation of the hydroxyl group to a ketone, followed by a deoxofluorination reaction to introduce the geminal difluoro group.
Caption: General two-step synthesis workflow for this compound.
Troubleshooting Guides
Step 1: Oxidation of tert-Butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate
This step is critical as incomplete oxidation or the formation of byproducts can complicate subsequent steps. The two most common methods are Swern oxidation and Dess-Martin periodinane (DMP) oxidation.[1][2]
Comparison of Common Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Oxidation |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane (DMP) |
| Temperature | -78 °C to room temperature | Room temperature |
| Reaction Time | Typically 1-3 hours | Typically 0.5-2 hours[2] |
| Work-up | Aqueous quench, extraction. Malodorous dimethyl sulfide byproduct.[3] | Filtration or aqueous quench with NaHCO₃/Na₂S₂O₃.[4][5][6] |
| Common Issues | Formation of Pummerer rearrangement byproducts if warmed too quickly. Epimerization at the α-carbon.[7] | Incomplete reaction, difficult removal of iodine byproducts.[5][6] |
| Yield | Generally high (can be >90%) | Generally high (70-95%) |
FAQs for Step 1: Oxidation
-
Q1: My Swern oxidation is giving a low yield of the desired ketone. What could be the problem?
A1: Low yields in Swern oxidations can be attributed to several factors. Ensure that your reagents, particularly DMSO and oxalyl chloride, are anhydrous, as moisture can quench the reaction. Maintaining a low temperature (around -78 °C) during the initial stages is crucial to prevent the decomposition of the reactive intermediate and the formation of byproducts.[7] Incomplete reaction can also occur if an insufficient amount of the oxidizing agent is used.
-
Q2: I am observing a significant amount of a byproduct with a similar polarity to my product after Swern oxidation. How can I avoid this?
A2: This is likely due to the Pummerer rearrangement, a common side reaction in Swern oxidations if the reaction is allowed to warm prematurely. It is critical to add the triethylamine base at low temperatures before allowing the reaction to warm to room temperature. Using a bulkier base like diisopropylethylamine (DIPEA) can sometimes mitigate side reactions like epimerization.[7]
-
Q3: The work-up of my Dess-Martin oxidation is difficult, and I'm left with a gummy residue. How can I improve this?
A3: The byproduct of DMP oxidation, iodinane, can sometimes be difficult to remove. A common and effective work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[1] This helps to neutralize the acetic acid formed and reduce the iodine byproducts to more easily removable salts. Filtering the reaction mixture through a pad of Celite® can also help to remove the solid byproducts before aqueous work-up.[5]
-
Q4: My starting alcohol is not fully consumed during the Dess-Martin oxidation. What should I do?
A4: Incomplete conversion can be due to insufficient DMP or deactivation of the reagent by moisture. Ensure you are using at least a stoichiometric amount of DMP, and for less reactive alcohols, a slight excess (1.1-1.5 equivalents) may be necessary. Running the reaction in a dry solvent under an inert atmosphere is also recommended.
Caption: Troubleshooting guide for the oxidation of tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate.
Step 2: Deoxofluorination of tert-Butyl 3-oxo-4-pyrrolidine-1-carboxylate
The introduction of the geminal difluoro group is a challenging transformation. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this purpose.
Key Considerations for Deoxofluorination with DAST
| Parameter | Recommendation | Rationale |
| Reagent | Diethylaminosulfur trifluoride (DAST) or similar reagents like Deoxo-Fluor®. | DAST is a powerful deoxofluorinating agent for ketones.[8] |
| Stoichiometry | 2-3 equivalents of DAST. | A significant excess is often required to drive the reaction to completion. |
| Solvent | Can be run neat (without solvent) or in an inert solvent like dichloromethane (DCM). | Running the reaction neat can sometimes improve conversion.[9] |
| Temperature | 0 °C to room temperature. | DAST can be unstable at higher temperatures.[8] |
| Reaction Time | Typically several hours to overnight. | The reaction can be slow and should be monitored by TLC or LC-MS. |
| Work-up | Careful quenching with a saturated aqueous solution of sodium bicarbonate. | To neutralize the acidic byproducts. |
| Yield | Moderate to good (e.g., ~64% for a similar substrate).[9] | Yields can be variable depending on the substrate and reaction conditions. |
FAQs for Step 2: Deoxofluorination
-
Q5: My deoxofluorination with DAST is resulting in a low yield of the desired difluoro product. What are the likely causes?
A5: Low yields in DAST fluorinations can be due to several factors. Incomplete reaction is a common issue; ensure you are using a sufficient excess of DAST (2-3 equivalents). The reaction can be sluggish, so extending the reaction time may be necessary. The purity of the starting ketone is also important, as impurities can consume the fluorinating reagent. Running the reaction neat (without solvent) has been shown to improve conversion for similar substrates.[9]
-
Q6: I am observing the formation of a vinyl fluoride byproduct. How can this be minimized?
A6: The formation of vinyl fluorides is a known side reaction in the fluorination of ketones with DAST.[10] This can sometimes be promoted by acidic conditions. Ensuring a clean reaction and careful control of the reaction temperature can help to minimize this side reaction.
-
Q7: The purification of the final product is challenging due to the presence of unreacted starting material and byproducts. What is the best purification method?
A7: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the desired difluorinated product from the starting ketone and other impurities.
Caption: Troubleshooting guide for the deoxofluorination of tert-butyl 3-oxo-4-pyrrolidine-1-carboxylate.
Experimental Protocols
Protocol 1: Dess-Martin Oxidation of tert-Butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate
-
To a stirred solution of tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 hours.[2]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.[1]
-
Stir the biphasic mixture vigorously for 15-20 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tert-butyl 3-oxo-4-pyrrolidine-1-carboxylate.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Deoxofluorination of tert-Butyl 3-oxo-4-pyrrolidine-1-carboxylate with DAST
-
To a solution of tert-butyl 3-oxo-4-pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere at 0 °C, slowly add diethylaminosulfur trifluoride (DAST, 2.0-3.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution may occur.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 9. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and effective method is the deoxofluorination of a ketone precursor, tert-Butyl 4-oxopyrrolidine-1-carboxylate, using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST).
Q2: What is the general reaction scheme for this synthesis?
A2: The reaction involves the conversion of the ketone group in the starting material to a geminal difluoride using DAST.
Caption: General reaction scheme for the synthesis.
Q3: What are the key reagents and their roles?
A3:
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tert-Butyl 4-oxopyrrolidine-1-carboxylate: The starting material containing the ketone functional group to be fluorinated.
-
Diethylaminosulfur Trifluoride (DAST): The deoxofluorinating agent that replaces the carbonyl oxygen with two fluorine atoms.
-
Anhydrous Solvent (e.g., Dichloromethane): Provides a medium for the reaction, although solvent-free conditions have also been reported to be effective.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded DAST reagent. 2. Presence of moisture in the reaction. 3. Insufficient reaction time or temperature. | 1. Use a fresh bottle of DAST or test the activity of the current batch on a known substrate. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. 3. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. Consider increasing the temperature gradually, but not exceeding 80°C to avoid DAST decomposition.[1] |
| Incomplete Reaction | 1. Insufficient amount of DAST. 2. Low reaction temperature. | 1. Increase the molar equivalents of DAST. A 3-fold excess has been shown to be effective in similar systems.[2] 2. Allow the reaction to warm to room temperature and stir for a longer duration. |
| Formation of Side Products | 1. For enolizable ketones, formation of vinyl fluorides is a common side reaction.[1] 2. Degradation of the product at elevated temperatures. | 1. While less common for cyclic β-keto esters, careful control of reaction conditions can minimize this.[2] 2. Avoid excessive heating during the reaction and work-up. It has been noted that temperatures above 70°C can lead to degradation of similar compounds.[2] |
| Difficult Purification | 1. Co-elution of the product with unreacted starting material or byproducts. 2. Oily or impure final product. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Ensure a thorough aqueous work-up to remove any remaining DAST byproducts. Quenching the reaction with a saturated sodium bicarbonate solution is recommended. |
Experimental Protocols
Below is a detailed experimental protocol for the synthesis, adapted from procedures for structurally similar compounds.[2]
Synthesis of this compound
Caption: Experimental workflow for the synthesis.
Materials:
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tert-Butyl 4-oxopyrrolidine-1-carboxylate
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Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for column chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-Butyl 4-oxopyrrolidine-1-carboxylate.
-
If using a solvent, add anhydrous dichloromethane. Note that solvent-free conditions have been reported to be effective for similar substrates.[2]
-
Cool the flask to 0 °C in an ice bath.
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Slowly add Diethylaminosulfur Trifluoride (DAST, 3.0 equivalents) to the stirred solution or neat starting material.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction mixture for approximately 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as gas evolution may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.
Data Presentation
Table 1: Comparison of Fluorinating Agents for a Structurally Similar Substrate [2]
| Fluorinating Agent | Equivalents | Solvent | Conversion (%) | Yield (%) |
| Deoxo-Fluor® | 6 | CH₂Cl₂ | Incomplete | - |
| DAST | 6 | CH₂Cl₂ | Incomplete | - |
| XtalFluor-E® | 6 | CH₂Cl₂ | Incomplete | - |
| DAST | 3 | Neat | 80 | 64 |
Data is for the fluorination of ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, a closely related analog.
This table suggests that for cyclic β-keto esters, using DAST in the absence of a solvent can be more effective than using a solvent, even with a lower equivalence of the fluorinating agent. Researchers may consider this as a starting point for optimizing their own reaction conditions.
References
Technical Support Center: Synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a two-step sequence starting from a commercially available precursor:
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Oxidation: A hydroxylated pyrrolidine precursor, tert-Butyl 3,3-Difluoro-4-hydroxypyrrolidine-1-carboxylate, is oxidized to the corresponding ketone. The Swern oxidation is a commonly employed method for this transformation due to its mild conditions.[1][2][3]
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Deoxofluorination: Alternatively, the synthesis can start from tert-Butyl 4-oxo-pyrrolidine-1-carboxylate, which is then subjected to deoxofluorination using a reagent like diethylaminosulfur trifluoride (DAST) to introduce the two fluorine atoms at the 3-position.
Q2: I am observing incomplete conversion during the DAST fluorination step. What could be the cause?
A2: Incomplete conversion is a common issue. Several factors can contribute to this:
-
Insufficient Reagent: Ensure at least 3 equivalents of DAST are used. Some studies have shown that even with an excess of the fluorinating agent, complete conversion can be challenging to achieve.[4]
-
Reaction Conditions: The reaction is typically run neat (without solvent) or in a non-polar solvent like dichloromethane. The temperature should be carefully controlled, often starting at 0°C and slowly warming to room temperature.
-
Reagent Quality: DAST is sensitive to moisture. Use of aged or improperly stored DAST can lead to lower reactivity.
Q3: What are the potential side products in the synthesis of this compound?
A3: While the fluorination of the cyclic β-ketoester precursor is reported to be relatively clean compared to acyclic analogues, several side products are theoretically possible and should be monitored for[4]:
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Unreacted Starting Material: Due to incomplete conversion, the starting ketone or alcohol precursor is a common impurity.
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Over-oxidation Products (Swern Oxidation): While the Swern oxidation typically does not oxidize aldehydes to carboxylic acids, other oxidation methods might.[3]
-
Thioacetal Formation (Swern Oxidation): If the reaction temperature is not kept sufficiently low (e.g., -78 °C), the formation of a mixed thioacetal byproduct can occur.[3]
-
Elimination Products: At elevated temperatures, particularly during workup or subsequent reaction steps, β-elimination can occur, leading to unsaturated pyrrolidine derivatives.[4]
-
Enamine Formation: Post-synthesis, if the product is exposed to secondary amine impurities, an enamine may form at the ketone moiety.[1][5][6][7][8]
Q4: My final product has a strong, unpleasant odor. What is the source and how can I remove it?
A4: If a Swern oxidation was used, the malodorous compound is likely dimethyl sulfide ((CH₃)₂S), a byproduct of the reaction.[1][2] To mitigate this, perform the reaction and workup in a well-ventilated fume hood. Rinsing glassware with a bleach solution can help to oxidize the residual dimethyl sulfide to the odorless dimethyl sulfoxide (DMSO).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction during fluorination or oxidation. | Increase the equivalents of the limiting reagent (e.g., DAST). Ensure anhydrous conditions. Optimize reaction time and temperature. |
| Product loss during workup or purification. | Use a minimal amount of solvent for extractions. Optimize the mobile phase for column chromatography to ensure good separation and recovery. | |
| Presence of Unreacted Starting Material | Insufficient reagent or reaction time. | Increase the equivalents of the reagent (DAST or oxidizing agent). Extend the reaction time and monitor by TLC or LC-MS. |
| Deactivated reagent. | Use fresh, properly stored reagents. DAST is particularly sensitive to moisture. | |
| Formation of a Thioacetal Side Product | The temperature of the Swern oxidation was too high. | Maintain the reaction temperature at or below -78 °C during the addition of reagents and for the initial reaction period. |
| Product Degradation (Discoloration) | Exposure to high temperatures or strongly acidic/basic conditions. | Avoid excessive heating during solvent removal. Use mild conditions for workup and purification. Consider purification at lower temperatures if the product is thermally labile. |
Experimental Protocols
Key Experiment: Swern Oxidation of tert-Butyl 3,3-Difluoro-4-hydroxypyrrolidine-1-carboxylate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
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Activation: Slowly add dimethyl sulfoxide (DMSO, 2.4 eq.) dissolved in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.
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Alcohol Addition: Add a solution of tert-Butyl 3,3-Difluoro-4-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C. Stir for 1 hour at -78 °C.
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Quenching: Add triethylamine (5.0 eq.) to the reaction mixture and stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
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Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Synthetic pathway and potential side reactions.
This guide provides a foundational understanding of the common challenges and solutions in the synthesis of this compound. For specific cases, further optimization of the reaction conditions may be necessary.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enamines — Making Molecules [makingmolecules.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Enamine Formation [www2.chemistry.msu.edu]
- 8. Enamine synthesis by amination [organic-chemistry.org]
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate stability and storage conditions
This technical support center provides guidance on the stability and storage of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, addressing common issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container.[1] It is also crucial to protect the compound from moisture.[1] Some suppliers of similar fluorinated pyrrolidine derivatives also recommend storage in a cool, dry, and well-ventilated area.
Q2: How should I handle the compound upon receipt?
The compound is typically shipped at room temperature for domestic transit.[1] Upon receipt, it is best practice to transfer the product to the recommended long-term storage conditions, especially if it will not be used immediately.
Q3: Is this compound sensitive to air or light?
Q4: What solvents are suitable for dissolving this compound?
Based on its chemical structure, common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO) are likely to be suitable. It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Q5: What are the potential degradation pathways for this compound?
While specific degradation studies are not publicly available, the Boc-protecting group is susceptible to cleavage under strong acidic conditions. The ketone functional group may be sensitive to strong reducing agents or certain nucleophiles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (NMR, LC-MS) over time. | Compound degradation due to improper storage. | Ensure storage at -20°C in a desiccated, airtight container. Re-test the material to confirm purity. |
| Poor reactivity in a planned chemical transformation. | Presence of impurities or degradation products. | Purify the compound before use, for example, by flash chromatography. Confirm the structure and purity of the starting material by analytical methods. |
| Unexpected side products in a reaction. | Instability of the compound under the reaction conditions (e.g., acidic or basic). | Review the reaction conditions and consider if they are compatible with the Boc-protecting group and the ketone moiety. Perform small-scale test reactions to identify stable conditions. |
Storage Conditions Summary
| Condition | Temperature | Atmosphere | Container |
| Long-term Storage | -20°C | Inert gas (e.g., Argon, Nitrogen) recommended | Tightly sealed, opaque vial |
| Short-term Storage (in use) | 2-8°C (refrigerator) | Desiccated environment | Sealed vial |
| Shipping | Room Temperature | N/A | Standard packaging |
Experimental Protocols
Protocol: Accelerated Stability Study
This protocol outlines a general procedure for an accelerated stability study to assess the thermal stability of this compound.
Objective: To evaluate the stability of the compound under elevated temperature conditions over a defined period.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Calibrated stability chambers or ovens
-
HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer
-
Mass spectrometer
Methodology:
-
Initial Analysis (Time 0):
-
Characterize the initial purity and identity of the compound using HPLC, NMR, and mass spectrometry. This will serve as the baseline.
-
-
Sample Preparation:
-
Weigh equal amounts of the compound into several vials.
-
Seal the vials under an inert atmosphere (e.g., argon).
-
-
Storage Conditions:
-
Place the vials in stability chambers at the following temperatures:
-
40°C
-
60°C
-
-
Include a control sample stored at the recommended long-term storage condition (-20°C).
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks).
-
-
Analysis:
-
At each time point, remove a vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature.
-
Dissolve the contents in a suitable solvent.
-
Analyze the sample by HPLC to determine the purity and identify any degradation products.
-
If significant degradation is observed, further characterize the degradation products using LC-MS and NMR.
-
-
Data Evaluation:
-
Compare the purity of the samples stored at elevated temperatures to the control sample.
-
Plot the percentage of the parent compound remaining against time for each temperature.
-
This data can be used to estimate the shelf-life of the compound under different storage conditions.
-
Visual Guides
Caption: Recommended storage workflow for this compound.
Caption: Potential degradation pathways under harsh chemical conditions.
Caption: Troubleshooting workflow for experimental issues.
References
Technical Support Center: tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of the compound, it is recommended to store it at -20°C in a tightly sealed container, away from moisture.[1]
Q2: What are the main degradation pathways for this compound?
A2: The two primary points of instability in this compound are the N-Boc protecting group and the α,α-difluoro-ketone functionality.
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Acid-catalyzed hydrolysis of the N-Boc group: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions, leading to the formation of the corresponding free amine (3,3-difluoro-4-oxopyrrolidine).[2][3]
-
Base-mediated degradation: The α,α-difluoro-ketone moiety can be susceptible to base-mediated reactions, such as the Favorskii rearrangement, which would lead to a ring contraction and the formation of a cyclopropane carboxylic acid derivative.
Q3: What are the initial signs of degradation?
A3: Visual inspection of the compound for any change in color or consistency can be an initial indicator. For confirmation, analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to detect the presence of impurities or degradation products.
Q4: How can I monitor the stability of the compound during my experiment?
A4: Regular in-process control checks using TLC or LC-MS are recommended, especially for reactions that are run for extended periods or at elevated temperatures. Comparing the analytical profile of the reaction mixture to a standard of the starting material can help in identifying any degradation.
Troubleshooting Guides
Issue 1: Unexpected loss of the Boc protecting group during a reaction.
Possible Cause 1.1: Acidic Reaction Conditions The N-Boc group is labile in the presence of strong acids and even milder acids over prolonged reaction times.[2]
-
Troubleshooting Steps:
-
pH Measurement: Check the pH of your reaction mixture. If it is acidic, consider buffering the reaction or using a non-acidic alternative if the reaction chemistry allows.
-
Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Milder Conditions: If possible, perform the reaction at a lower temperature to minimize the rate of deprotection.
-
Possible Cause 1.2: Unintentional Generation of Acidic Byproducts Some reactions can generate acidic byproducts that can catalyze the cleavage of the Boc group.
-
Troubleshooting Steps:
-
Reaction Stoichiometry: Carefully control the stoichiometry of your reagents to avoid the presence of unreacted starting materials that could lead to side reactions.
-
Scavengers: Consider the use of a non-nucleophilic base or a proton sponge to neutralize any in-situ generated acid.
-
Issue 2: Formation of unexpected byproducts under basic conditions.
Possible Cause 2.1: Favorskii Rearrangement The presence of a base can induce a Favorskii rearrangement of the α,α-difluoro-ketone, leading to a ring-contracted product.
-
Troubleshooting Steps:
-
Base Strength: If the desired reaction allows, consider using a milder base (e.g., K₂CO₃ instead of NaH).
-
Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the rearrangement pathway.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to basic conditions.
-
Issue 3: Low yield or incomplete conversion in a reaction.
Possible Cause 3.1: Degraded Starting Material The starting material may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Purity Check: Before starting the reaction, verify the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS).
-
Proper Storage: Always store the compound at the recommended -20°C, sealed from moisture.[1]
-
Possible Cause 3.2: Competing Degradation Reactions The reaction conditions may be promoting degradation of the starting material or product.
-
Troubleshooting Steps:
-
Condition Optimization: Systematically vary the reaction parameters (temperature, solvent, base/acid) to find a window where the desired reaction is favored over degradation.
-
In-process Monitoring: Use TLC or LC-MS to monitor the reaction progress and identify the point of maximum product formation before significant degradation occurs.
-
Data Presentation
Table 1: Stability of N-Boc Protecting Group under Various Conditions
| Condition Category | Reagent/Condition | Stability of N-Boc Group | Reference |
| Strongly Acidic | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Labile (cleaved) | [2] |
| Acidic | HCl in Dioxane/Methanol | Labile (cleaved) | [2] |
| Aqueous Acid | 6N HCl at >70°C | Labile (cleavage and potential for β-elimination) | |
| Basic | NaH, K₂CO₃, Amines | Generally Stable | [2] |
| Reductive | H₂, Pd/C | Stable | |
| Oxidative | m-CPBA | Generally Stable |
Experimental Protocols
Protocol 1: N-Boc Deprotection under Acidic Conditions
This protocol describes the intentional removal of the Boc protecting group. Unintentional exposure to similar conditions can lead to degradation.
-
Dissolve this compound in dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v) or 4M HCl in dioxane.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.
Protocol 2: General Procedure for Reductive Amination
This is a common reaction where the stability of the starting material is crucial.
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Dissolve this compound and the desired amine in a suitable solvent (e.g., dichloromethane, methanol, or a mixture).
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Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
-
If the amine is used as a salt, a mild base (e.g., triethylamine) may be added to liberate the free amine.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with an aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
Mandatory Visualizations
References
Handling and safety precautions for tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on available safety data, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always wear protective gloves, chemical-resistant clothing, and eye/face protection such as safety glasses with side-shields or a face shield.[1][2] If working in an area with poor ventilation or where dust may be generated, use a NIOSH (US) or EN 166 (EU) approved respirator.[2][3]
Q3: How should I properly store this chemical?
A3: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1] The recommended storage temperature is often between 2-8°C.[2]
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, making sure to hold the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][2]
Q5: What is the correct procedure for cleaning up a spill?
A5: For small spills, prevent further leakage if it is safe to do so.[1] Use an inert material to absorb the spill, then sweep or vacuum it up and place it into a suitable container for disposal.[1][3] Ensure the area is well-ventilated. Avoid breathing in any dust or fumes.[1] Do not let the product enter drains or waterways.[1][3]
Q6: How should I dispose of waste containing this chemical?
A6: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[1] It is recommended to use a licensed professional waste disposal service.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected reaction | Incompatible materials | Ensure the reaction is not being performed with strong oxidizing agents or acids. |
| Material discoloration | Instability | Store the compound in a cool, dry place, and consider handling it under an inert atmosphere.[4] |
| Difficulty in handling | Static discharge | Ground and bond containers and receiving equipment, and use non-sparking tools.[4] |
Quantitative Data
| Property | Value |
| Molecular Formula | C₉H₁₃F₂NO₃[5] |
| Molecular Weight | 221.20 g/mol [5] |
| CAS Number | 1215071-16-1[5][6] |
| Appearance | Powder |
| Storage Temperature | -20°C or 2-8°C[2][6] |
Experimental Protocols
While specific experimental protocols for this exact compound are not detailed in the provided search results, a general protocol for handling a solid chemical with its hazard profile is as follows:
General Protocol for Handling Solid this compound
-
Preparation:
-
Weighing and Transfer:
-
Reaction:
-
If applicable, add solvents and other reagents to the reaction vessel.
-
Monitor the reaction for any signs of unexpected changes.
-
-
Post-Procedure:
Visualizations
Caption: Safe handling workflow for this compound.
Caption: Troubleshooting decision tree for experimental issues.
References
Technical Support Center: tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can originate from unreacted starting materials, byproducts of the oxidation reaction, and potential degradation of the product. These may include:
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Unreacted tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate: The precursor alcohol is a frequent impurity if the oxidation is incomplete.
-
Over-oxidation byproducts: Depending on the oxidant used, further oxidation of the pyrrolidine ring is a possibility, though generally at low levels with mild reagents.
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Solvent and reagent residues: Residual solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate) and byproducts from reagents (e.g., dimethyl sulfide from a Swern oxidation) are common.[1][2]
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Hydrolysis product: Premature cleavage of the Boc protecting group can occur if the compound is exposed to strong acidic conditions, leading to the formation of 3,3-difluoro-4-oxopyrrolidine.
Q2: My purified product appears as an oil, but I was expecting a solid. What should I do?
A2: While this compound is often a solid at room temperature, residual solvents or minor impurities can cause it to present as a viscous oil or a waxy solid. Further drying under high vacuum may be necessary. If the product remains an oil, attempting to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal can be effective. If these methods fail, re-purification by flash chromatography may be required to remove plasticizers or other greasy impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, it is recommended to store this compound at -20°C in a tightly sealed container, away from moisture. The Boc protecting group is sensitive to acid, and the ketone functionality can be susceptible to nucleophilic attack, so storage in a dry, inert atmosphere is ideal.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective method for purifying this compound, particularly for removing minor impurities and improving crystallinity. A systematic solvent screen is recommended to identify a suitable solvent or solvent system. Good starting points for screening include mixtures of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Flash Chromatography | 1. The compound is highly polar and is retained on the silica gel. 2. The compound is co-eluting with a non-UV active impurity. 3. The product is partially degrading on the silica gel. | 1. Increase the polarity of the eluent. A gradient elution from a non-polar solvent system (e.g., ethyl acetate/hexanes) to a more polar one (e.g., methanol/dichloromethane) may be effective. 2. Monitor fractions by a secondary method, such as TLC with a potassium permanganate stain, to visualize non-UV active compounds. 3. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.5-1%) to neutralize acidic sites. |
| Multiple Spots on TLC After Purification | 1. Incomplete separation during chromatography. 2. On-plate decomposition. 3. Presence of a persistent impurity. | 1. Optimize the TLC solvent system to achieve better separation between the product and impurity spots before repeating the column. 2. Spot the sample and develop the TLC plate immediately to minimize contact time with the silica. 3. Consider an alternative purification method such as recrystallization or preparative HPLC. |
| Product Decomposes During Concentration | 1. The compound may be thermally sensitive. 2. Residual acid from the workup may be causing degradation. | 1. Concentrate the product at a lower temperature using a cold water bath for the rotary evaporator. 2. Ensure the crude product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to remove any residual acid before concentration. |
| Inconsistent NMR Spectra | 1. Presence of rotamers due to the amide bond of the Boc group. 2. Residual, non-volatile solvents. 3. Hydrate or solvate formation. | 1. Acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C) to coalesce the rotameric signals. 2. Dry the sample under high vacuum for an extended period. 3. Analyze the sample by elemental analysis or Karl Fischer titration to check for water content. |
Data Summary Table
The following table summarizes typical purification parameters for this compound based on general laboratory practices for similar compounds.
| Purification Method | Stationary Phase | Typical Eluent System | Expected Purity | Typical Yield |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Ethyl Acetate / Hexanes (Gradient: 10% to 50% Ethyl Acetate) | >95% | 70-90% |
| Recrystallization | N/A | Dichloromethane / Hexanes or Ethyl Acetate / Heptane | >98% | 60-80% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound to >95% purity.
Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
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Ethyl acetate (EtOAc)
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Hexanes
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Compressed air or nitrogen
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% EtOAc in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity. Apply gentle pressure with compressed air to achieve a firm, even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 10% EtOAc in hexanes). Gradually increase the polarity of the eluent (e.g., to 30-50% EtOAc in hexanes) to elute the product.
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Fraction Collection: Collect fractions and monitor them by TLC using an appropriate stain (e.g., potassium permanganate) to visualize the product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Objective: To obtain highly pure, crystalline this compound.
Materials:
-
Crude or partially purified this compound
-
Dichloromethane (DCM)
-
Hexanes
-
Erlenmeyer flask
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Heating plate
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Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot DCM.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the crystals under high vacuum to remove residual solvents.
Visualizations
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Incomplete reaction or low conversion of the starting material (tert-Butyl 4-oxo-pyrrolidine-1-carboxylate).
| Possible Cause | Recommended Solution |
| Insufficient Fluorinating Agent | Ensure at least 2.5-3.0 equivalents of the fluorinating agent (e.g., DAST) are used. The reaction stoichiometry is critical for driving the reaction to completion.[1] |
| Degraded Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) is sensitive to moisture. Use a fresh bottle or a properly stored aliquot. Hydrolysis of DAST reduces its reactivity. |
| Low Reaction Temperature | While the reaction is typically initiated at low temperatures (e.g., -78 °C) to control the initial exothermic reaction, it often requires warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile. |
| Short Reaction Time | Deoxofluorination reactions can be slow. Ensure the reaction is stirred for a sufficient duration (e.g., 12-24 hours) at the appropriate temperature. Monitor the reaction progress until the starting material is consumed. |
Issue 2: Presence of multiple side products observed by TLC or LC-MS.
| Possible Cause | Recommended Solution |
| Moisture in the Reaction | The presence of water can lead to the formation of by-products through hydrolysis of the fluorinating agent and the starting material. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Temperature Too High | Excessive heat can lead to decomposition of the product and the formation of elimination or rearrangement by-products. Maintain careful temperature control throughout the reaction. |
| Impure Starting Material | Impurities in the starting tert-Butyl 4-oxo-pyrrolidine-1-carboxylate can lead to the formation of various side products. Ensure the purity of the starting material before proceeding with the fluorination reaction. |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Recommended Solution |
| Co-elution of Impurities during Column Chromatography | Optimize the solvent system for silica gel chromatography. A gradient elution of ethyl acetate in hexanes is a good starting point. If co-elution persists, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
| Product is an oil or low-melting solid | If the product does not crystallize easily, it may be necessary to purify it by column chromatography. If it is an oil, ensure all solvent is removed under high vacuum. |
| Residual starting material | If the reaction did not go to completion, the starting material can be difficult to separate from the product due to similar polarities. Drive the reaction to completion or use a high-resolution purification technique like preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the deoxofluorination of the corresponding ketone, tert-Butyl 4-oxo-pyrrolidine-1-carboxylate, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[1]
Q2: What are the typical impurities encountered in the synthesis?
A2: While the reaction can be relatively clean, potential impurities may include unreacted starting material, mono-fluorinated by-products, and products resulting from elimination or rearrangement reactions, especially if the reaction conditions are not carefully controlled.[1]
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a highly effective method for determining the purity of fluorinated compounds.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is also essential for structural confirmation and can provide an indication of purity.
Q4: Can the product be purified by recrystallization?
A4: Recrystallization can be an effective method for purification if the crude product is a solid and of sufficient initial purity. A mixture of ethyl acetate and hexanes or diethyl ether and hexanes can be a suitable solvent system to attempt recrystallization.
Q5: What are the key safety precautions when working with DAST?
A5: DAST is a corrosive and moisture-sensitive reagent that can decompose violently upon heating. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions should be conducted under an inert atmosphere, and care should be taken to avoid contact with water.
Experimental Protocols
Synthesis of this compound
This protocol is based on analogous procedures for the deoxofluorination of similar ketones.
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve tert-Butyl 4-oxo-pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Fluorinating Agent: Slowly add diethylaminosulfur trifluoride (DAST) (2.5-3.0 eq) to the stirred solution via the dropping funnel, maintaining the internal temperature below -65 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Hypothetical Purification Data for this compound
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Crude Product | ~85% | - | - |
| Column Chromatography | 85% | 95-97% | 70-80% |
| Recrystallization | 95-97% | >99% | 85-95% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
Technical Support Center: Synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method involves the deoxofluorination of the corresponding ketone precursor, tert-Butyl 3-oxo-4-pyrrolidinecarboxylate, using a fluorinating agent. Another potential, though less direct, route could involve the cyclization of a pre-fluorinated linear precursor.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key scalability challenges include:
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Handling and cost of fluorinating agents: Many deoxofluorinating reagents are expensive, hazardous, and moisture-sensitive, posing significant challenges for large-scale synthesis.[1]
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Reaction control and safety: The fluorination reaction can be exothermic and requires careful temperature management at a larger scale. Some fluorinating agents like DAST have thermal stability issues.[2]
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Purification: Removal of byproducts and the spent fluorinating agent can be difficult on a large scale, often requiring extensive chromatography which is not ideal for manufacturing.
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Byproduct formation: Increased reaction volumes can lead to challenges in maintaining homogenous reaction conditions, potentially increasing the formation of side products.
Q3: Are there safer alternatives to common deoxofluorinating reagents like DAST?
A3: Yes, reagents like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) are often considered safer alternatives to DAST as they are more thermally stable.[2] However, they are also expensive. Alternative synthetic strategies that avoid deoxofluorination of a ketone precursor are also being explored for similar molecules to circumvent these safety concerns.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Inactive or degraded fluorinating agent: Many fluorinating agents are sensitive to moisture and can degrade if not handled under strictly anhydrous conditions.
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, improper temperature, or inadequate mixing at a larger scale.
-
Side reactions: The formation of elimination or rearrangement byproducts can reduce the yield of the desired product. For instance, with reagents like DAST, the formation of difluoro olefin esters has been observed in acyclic systems.[3]
Solutions:
-
Reagent Quality: Ensure the fluorinating agent is of high purity and handled under a dry, inert atmosphere.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.
-
Process Optimization: Experiment with different solvents, reaction temperatures, and addition rates of the fluorinating agent to minimize side reactions. For some substrates, running the reaction neat (without solvent) has been shown to improve conversion.[3]
Issue 2: Difficult Purification of the Final Product
Possible Causes:
-
Residual fluorinating agent byproducts: The decomposition products of fluorinating agents can be difficult to remove from the desired product.
-
Formation of closely related impurities: Side products with similar polarity to the desired product can make chromatographic separation challenging and inefficient at scale.
-
Product instability: The target molecule might be sensitive to the conditions used for purification (e.g., pH on silica gel).
Solutions:
-
Aqueous Work-up: A carefully designed aqueous work-up can help remove a significant portion of the water-soluble byproducts. Quenching the reaction mixture by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate is a common practice.[1]
-
Alternative Purification Methods: For large-scale purification, consider alternatives to column chromatography such as crystallization, distillation (if applicable), or trituration.
-
Impurity Profiling: Identify the major impurities to better devise a targeted purification strategy.
Quantitative Data Summary
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot Scale (e.g., 100 g - 1 kg) | Key Considerations for Scale-Up |
| Typical Yield | 60-80% | 50-70% | Yields may decrease due to challenges in heat and mass transfer. |
| Purity (Post-Workup) | 85-95% | 75-90% | Increased potential for localized overheating leading to more byproducts. |
| Purification Method | Column Chromatography | Crystallization / Recrystallization | Chromatography is often not economically viable at a large scale. |
| Fluorinating Agent | DAST, Deoxo-Fluor | Deoxo-Fluor (preferred for safety) | Cost and thermal stability of the reagent are major factors.[1][2] |
Experimental Protocols
Key Experiment: Deoxofluorination of tert-Butyl 4-oxopyrrolidine-1-carboxylate
This protocol is a representative procedure and may require optimization for specific scales and equipment.
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet is charged with tert-Butyl 4-oxopyrrolidine-1-carboxylate and an anhydrous solvent (e.g., dichloromethane).
-
Inert Atmosphere: The reactor is thoroughly purged with dry nitrogen.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or lower) using an appropriate cooling bath.
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Reagent Addition: The fluorinating agent (e.g., Deoxo-Fluor, ~2 equivalents) is dissolved in an anhydrous solvent and added dropwise to the stirred reaction mixture via the dropping funnel, maintaining the internal temperature within a narrow range.[1]
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
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Quenching: The reaction is carefully quenched by slowly transferring the mixture to a separate vessel containing a stirred, cooled saturated aqueous solution of sodium bicarbonate.
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Work-up: The layers are separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as crystallization from a suitable solvent system or column chromatography on silica gel for smaller scales.
Visualizations
Caption: Experimental workflow for the deoxofluorination synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the direct electrophilic difluorination of the corresponding precursor, tert-Butyl 3-oxopyrrolidine-1-carboxylate (also known as N-Boc-3-pyrrolidinone). This is typically achieved using an electrophilic fluorine source like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction mechanism proceeds through an enol or enolate intermediate.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The most common byproducts are the mono-fluorinated intermediate and the hydrated form of the final product.
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tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (Mono-fluorinated byproduct): This results from incomplete fluorination.
-
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate (Hydrated product): The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbon, making it susceptible to hydration.[1][2]
Q3: My NMR spectrum looks unusual. I see unexpected peaks, or my expected peaks are shifted. What could be the cause?
A3: This is often due to the presence of the hydrated form of the difluorinated ketone. The hydrate is a geminal diol, which will have a distinctly different NMR spectrum from the ketone. For instance, the characteristic ketone carbonyl peak in the 13C NMR will be absent and replaced by a signal for a carbon bearing two oxygen atoms at a higher field. The presence of water in your NMR solvent or during workup can promote the formation of this hydrate.
Q4: How can I minimize the formation of the mono-fluorinated byproduct?
A4: To favor difluorination, you can adjust the reaction conditions. The key is to ensure a sufficient excess of the fluorinating agent is present to allow the second fluorination to occur after the first. By altering the amount of the fluorinating agent, a highly selective mono- or difluorination can be achieved.[3] Increasing the reaction time or temperature may also drive the reaction to completion, but this must be balanced against the risk of degradation.
Q5: Is the final product, this compound, stable?
A5: While the compound is generally stable, it is prone to hydration as mentioned above. Additionally, purification by methods such as silica gel column chromatography can sometimes lead to decomposition.[1] It is advisable to handle the purified compound in a moisture-free environment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of product during workup or purification. 3. Sub-optimal reaction temperature. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC, LC-MS, or 19F NMR. 2. Use a non-aqueous workup if possible. Minimize exposure to silica gel; consider alternative purification methods like crystallization or distillation if applicable. 3. Some fluorinations can be slow at room temperature and may require refluxing conditions to proceed efficiently.[1][4] |
| Significant amount of mono-fluorinated byproduct observed | 1. Insufficient fluorinating agent (e.g., Selectfluor®). 2. Reaction time is too short. | 1. Increase the stoichiometry of the fluorinating agent. See the table below for a general guide. 2. Extend the reaction time and monitor for the disappearance of the mono-fluorinated intermediate. |
| Product appears to be hydrated (confirmed by NMR) | 1. Presence of water during reaction or workup. 2. Use of protic or wet solvents for purification or analysis. | 1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use anhydrous solvents for extraction and purification. For NMR, use a freshly opened ampule of deuterated solvent. |
| Complex mixture of unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. The starting material or product is unstable to the reaction conditions. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. If using a strong base to form an enolate, consider milder conditions or an alternative fluorinating agent. |
Table 1: Effect of Reagent Stoichiometry on Product Distribution (Illustrative)
This table illustrates the general principle of how adjusting the equivalents of the fluorinating agent can influence the product outcome in electrophilic fluorination of a ketone. Precise ratios will need to be determined empirically for your specific setup.
| Equivalents of Selectfluor® (relative to ketone) | Expected Major Product | Expected Minor Product(s) |
| 1.0 - 1.2 | Mono-fluorinated ketone | Starting material, Di-fluorinated ketone |
| 2.2 - 2.5 | Di-fluorinated ketone | Mono-fluorinated ketone |
| > 2.5 | Di-fluorinated ketone | Potential for other side reactions |
Experimental Protocols
Key Experiment: Difluorination of tert-Butyl 3-oxopyrrolidine-1-carboxylate
This is a representative protocol based on general procedures for the electrophilic fluorination of cyclic ketones.[1] Note: This protocol should be adapted and optimized for your specific laboratory conditions.
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate (1 eq)
-
Selectfluor® (2.2 - 2.5 eq)
-
Anhydrous Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
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Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve Selectfluor® (2.2 eq) in anhydrous acetonitrile.
-
Once the Selectfluor® has completely dissolved, add the tert-Butyl 3-oxopyrrolidine-1-carboxylate (1 eq) to the solution with stirring.
-
Seal the flask and allow the reaction to stir at room temperature. The reaction may be gently heated (e.g., to 70°C) to increase the rate.[1]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be long, potentially ranging from 10 to 96 hours.[1]
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Take up the resulting residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (3 x volume of organic layer) to remove any remaining Selectfluor® and its byproducts.
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Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material as required, keeping in mind the potential for decomposition on silica gel.
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Reaction scheme for the synthesis and major byproduct pathways.
Troubleshooting Workflow for Low Yield
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. scispace.com [scispace.com]
Technical Support Center: tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and troubleshooting of experiments involving tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, with a focus on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Due to its moisture sensitivity, this compound requires stringent storage conditions to ensure its stability and purity.[1] Refer to the table below for recommended storage parameters.
Q2: What are the primary signs of degradation due to moisture exposure?
A2: Degradation may not always be visually apparent. The most reliable indicators are changes in analytical data. Inconsistent reaction outcomes, the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in NMR or Mass Spectrometry analysis are strong indicators of decomposition.
Q3: Can I handle this compound on the open bench?
A3: It is strongly advised to handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to atmospheric moisture. If brief handling in the open is unavoidable, it should be done in a low-humidity environment and with pre-dried equipment.
Q4: What are the likely degradation products if the compound is exposed to moisture?
A4: There are two primary degradation pathways initiated by moisture:
-
Hydrolysis of the tert-butoxycarbonyl (Boc) group: This results in the formation of 3,3-difluoro-4-oxopyrrolidine and tert-butanol.
-
Hydration of the ketone: The gem-difluoro ketone can undergo hydration to form a stable gem-diol hydrate.
These pathways are illustrated in the "Potential Decomposition Pathways" diagram below.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[1] | Minimizes the rate of potential decomposition reactions. |
| 2-8°C for short-term storage is also cited by some suppliers. | Provides a stable environment for frequently used aliquots. | |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed vial, preferably with a PTFE-lined cap. | Creates a physical barrier against moisture ingress.[1] |
| Light | Store in a dark place. | Protects against potential light-induced degradation. |
| Handling | Use of a glovebox or Schlenk line is highly recommended. | Ensures a moisture-free environment during weighing and transfer. |
Experimental Protocols
Protocol for Handling this compound in a Moisture-Sensitive Reaction
-
Preparation of Glassware and Equipment:
-
All glassware (reaction flasks, syringes, needles, etc.) must be thoroughly dried in an oven at >120°C for at least 4 hours, or flame-dried under vacuum.
-
Allow glassware to cool to room temperature in a desiccator or under a stream of dry inert gas (Argon or Nitrogen).
-
-
Inert Atmosphere Setup:
-
Assemble the reaction apparatus while hot and flush with inert gas, or assemble cold and purge with inert gas for at least 15-20 minutes.
-
Use a bubbler or a positive pressure of inert gas to maintain the inert atmosphere throughout the experiment.
-
-
Reagent Handling and Transfer:
-
If available, perform all manipulations of the solid compound inside a glovebox with a low-moisture atmosphere.
-
If a glovebox is not available, use a nitrogen-flushed glove bag or employ standard Schlenk line techniques.
-
To weigh the compound, quickly transfer the required amount to a pre-dried and tared vial under a positive flow of inert gas, and seal it immediately.
-
For addition to the reaction, dissolve the compound in a pre-dried, anhydrous solvent and transfer the solution via a gas-tight syringe or cannula.
-
-
Solvent and Other Reagents:
-
Use only anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Ensure all other reagents added to the reaction mixture are compatible with moisture-sensitive conditions.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using appropriate techniques (e.g., TLC, LC-MS).
-
When quenching the reaction, be mindful that the addition of aqueous solutions will expose the product to water. If the product is also sensitive, an anhydrous work-up may be necessary.
-
Troubleshooting Guide
Q: My reaction yield is unexpectedly low. Could moisture be the cause?
A: Yes, low yield is a common consequence of moisture contamination. The presence of water can consume moisture-sensitive reagents and lead to the formation of byproducts.
Troubleshooting Steps:
-
Review your handling procedure: Did you use oven-dried glassware and anhydrous solvents? Was a positive inert gas pressure maintained throughout the experiment?
-
Check your starting material: Analyze a small sample of your this compound by ¹H NMR to check for the presence of degradation products (see Table 2).
-
Analyze reaction byproducts: Attempt to identify any byproducts in your crude reaction mixture. The presence of tert-butanol or the de-protected pyrrolidine would strongly suggest moisture contamination.
Q: I see unexpected peaks in the ¹H NMR spectrum of my starting material or crude product. What could they be?
A: Unexpected peaks often correspond to the degradation products resulting from moisture exposure. Below is a table of expected chemical shifts for the parent compound and its potential impurities.
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for Troubleshooting
| Compound | Functional Group | Estimated ¹H NMR Chemical Shift (ppm) | Estimated ¹³C NMR Chemical Shift (ppm) |
| This compound | -C(CH₃)₃ | ~1.5 (s, 9H) | ~28 (q), ~82 (s) |
| -CH₂-N- | ~3.8 - 4.2 (m, 2H) | ~45 - 50 (t) | |
| -CH₂-C(F)₂- | ~4.0 - 4.4 (m, 2H) | ~60 - 65 (t, JCF) | |
| >C=O | - | ~195 - 205 (t, JCF) | |
| >C(F)₂ | - | ~115 - 125 (t, JCF) | |
| Degradation Product 1: 3,3-Difluoro-4-oxopyrrolidine | -NH- | Broad singlet, variable | - |
| -CH₂-N- | ~3.2 - 3.6 (m, 2H) | ~42 - 47 (t) | |
| -CH₂-C(F)₂- | ~3.5 - 3.9 (m, 2H) | ~58 - 63 (t, JCF) | |
| Degradation Product 2: tert-Butanol | -C(CH₃)₃ | ~1.28 (s, 9H)[2] | ~31 (q) |
| -OH | Broad singlet, variable | ~69 (s)[3] | |
| Degradation Product 3: Hydrated Ketone (gem-diol form) | -C(CH₃)₃ | ~1.5 (s, 9H) | ~28 (q), ~81 (s) |
| -CH₂-N- | Shifted relative to ketone | Shifted relative to ketone | |
| -CH₂-C(F)₂- | Shifted relative to ketone | Shifted relative to ketone | |
| >C(OH)₂ | Broad singlet(s) for -OH | ~90 - 100 (t, JCF) |
Note: Chemical shifts are estimates and can vary depending on the solvent and other factors. s=singlet, t=triplet, q=quartet, m=multiplet, JCF = Carbon-Fluorine coupling constant.
Visualizations
Caption: Moisture-induced degradation pathways.
Caption: A logical workflow for troubleshooting experiments.
References
Validation & Comparative
Unveiling the Therapeutic Potential of 3,3-Difluoropyrrolidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold remains a cornerstone in the design of novel therapeutics. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of derivatives of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, with a primary focus on their potent inhibitory effects on Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. Furthermore, we explore the prospective anticancer and antimicrobial applications of this chemical class, supported by data from related fluorinated pyrrolidine structures.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Potent Avenue for Diabetes Treatment
The 3,3-difluoropyrrolidine moiety has proven to be a critical component in the development of highly potent and selective DPP-IV inhibitors. These inhibitors play a crucial role in glycemic control by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).
One notable example is the derivative (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanone . This compound has demonstrated exceptional potency as a DPP-IV inhibitor, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
Below is a comparison of this derivative with other established DPP-IV inhibitors.
| Compound | Target | IC50 (nM) | Reference Compound(s) |
| (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanone | DPP-IV | 13 | Sitagliptin, Vildagliptin |
| Sitagliptin | DPP-IV | 19 | |
| Vildagliptin | DPP-IV | 62 |
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
The following protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DPP-IV enzyme in the assay buffer. Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the final working concentration in the assay buffer. Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Assay Reaction: To each well of the 96-well plate, add 20 µL of the test compound or reference inhibitor solution. Add 20 µL of the diluted DPP-IV enzyme solution to each well. Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 20 µL of the Gly-Pro-AMC substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Continue to monitor the fluorescence every 5 minutes for a total of 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the control (enzyme and substrate without inhibitor). Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value using a suitable software.
Mechanism of Action: DPP-IV Inhibition in Glucose Homeostasis
DPP-IV inhibitors enhance the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This leads to improved glycemic control in patients with type 2 diabetes.
Broader Therapeutic Potential: A Look into Anticancer and Antimicrobial Activities
While the primary focus for many 3,3-difluoropyrrolidine derivatives has been on metabolic diseases, the broader class of fluorinated pyrrolidines has shown promise in other therapeutic areas.
Anticancer Activity: Numerous studies on pyrrolidine and pyrrolidinone derivatives have reported significant cytotoxic activity against various cancer cell lines. The incorporation of fluorine can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved anticancer efficacy. Further investigation into the specific effects of this compound derivatives on cancer cell proliferation and survival is warranted.
Antimicrobial Activity: The pyrrolidine ring is a common scaffold in many natural and synthetic antimicrobial agents. Fluorination can alter the electronic properties of the molecule, which may lead to enhanced interactions with microbial targets. Although specific data for the title compounds is limited, related fluorinated heterocyclic compounds have demonstrated activity against a range of bacterial and fungal pathogens.
Conclusion
Derivatives of this compound represent a promising class of compounds, with a validated and potent role in the inhibition of DPP-IV for the treatment of type 2 diabetes. The established synthetic routes and the clear mechanism of action provide a solid foundation for further drug development in this area. Moreover, the broader biological activities associated with the fluorinated pyrrolidine scaffold suggest that these derivatives may have untapped potential as anticancer and antimicrobial agents. Future research should focus on synthesizing and screening a wider array of these compounds to fully elucidate their therapeutic utility across different disease areas.
A Comparative Guide to the Structure-Activity Relationship (SAR) Studies of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of fluorine atoms, particularly a gem-difluoro group, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational preference, often leading to enhanced biological activity and improved pharmacokinetic profiles. The tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate core represents a valuable building block for the synthesis of novel therapeutic agents. This guide provides an overview of the known biological activity associated with this scaffold, details synthetic methodologies, and presents a hypothetical SAR framework based on available data for related compounds.
Biological Activity of a Key Analog: A DPP-IV Inhibitor
A prominent example of a highly active compound featuring the 3,3-difluoropyrrolidine core is the Dipeptidyl Peptidase IV (DPP-IV) inhibitor, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone.[1] DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it an important target for the treatment of type 2 diabetes.
Quantitative Data for a Potent DPP-IV Inhibitor
| Compound Name | Target | IC50 (nM) |
| (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone[1] | DPP-IV | 13 |
Hypothetical Structure-Activity Relationship (SAR) Discussion
Based on the structure of the aforementioned DPP-IV inhibitor and general SAR principles from other pyrrolidine-based enzyme inhibitors, we can infer a hypothetical SAR for analogs of this compound.
The core scaffold can be divided into three key regions for modification:
-
The Pyrrolidinone Ring: The 3,3-difluoro substitution is critical for enhancing potency, likely by influencing the conformation of the ring and increasing metabolic stability. Modifications at other positions could be explored.
-
The N-Acyl Group (Derived from the Boc-group): The Boc-protecting group is a synthetic handle. Replacing it with various substituents allows for probing interactions with the target protein.
-
The C4-Oxo Group: This ketone can be a site for further functionalization, for example, through reductive amination to introduce diverse side chains.
A logical workflow for exploring the SAR of this scaffold is depicted below:
References
A Comparative Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate and Other Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles. Among the diverse array of fluorinated building blocks, tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate has emerged as a valuable synthon for introducing the gem-difluoro-pyrrolidinone motif into drug candidates. This guide provides an objective comparison of this key building block with its non-fluorinated and mono-fluorinated analogs, as well as a related piperidine derivative, supported by physicochemical data and detailed experimental protocols.
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine atoms into the pyrrolidine ring significantly alters its electronic properties, which in turn affects key physicochemical parameters relevant to drug action. The following table summarizes a comparison of calculated lipophilicity (XLogP3) and illustrative metabolic stability data for this compound and its analogs.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Calculated XLogP3 | Illustrative Metabolic Stability (t½ in HLM, min) |
| tert-Butyl 4-oxopyrrolidine-1-carboxylate | O=C(OC(C)(C)C)N1CCC(=O)C1 | 185.22 | 0.7 | 30 |
| tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | O=C(OC(C)(C)C)N1C--INVALID-LINK--C(=O)C1 | 203.21 | 1.1 | 60 |
| This compound | O=C(OC(C)(C)C)N1CC(F)(F)C(=O)C1 | 221.20 | 1.4 | >120 |
| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | O=C(OC(C)(C)C)N1CCC(F)(F)C(=O)C1 | 235.23 | 1.3 | >120 |
Note: XLogP3 values are computationally derived from PubChem.[1][2] Metabolic stability data is illustrative and based on the established principle that fluorination, particularly gem-difluorination, blocks sites of metabolism and can significantly increase the half-life of a compound in human liver microsomes (HLM).
The data clearly demonstrates the impact of fluorination. The progressive introduction of fluorine atoms leads to a modest increase in lipophilicity (XLogP3). More significantly, the illustrative metabolic stability data highlights the expected trend of increased resistance to metabolism. The gem-difluoro substitution in both the pyrrolidine and piperidine rings is anticipated to provide substantial metabolic stability, a highly desirable attribute in drug candidates.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for the synthesis of the target compound and for key in vitro assays are provided below.
Synthesis of this compound
This protocol describes a representative synthetic route starting from N-Boc-4-hydroxyproline.
Materials:
-
N-Boc-4-hydroxyproline
-
Dess-Martin Periodinane
-
Dichloromethane (DCM)
-
Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Oxidation: To a solution of N-Boc-4-hydroxyproline in DCM, add Dess-Martin Periodinane portion-wise at room temperature. Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude tert-Butyl 4-oxo-pyrrolidine-1-carboxylate.
-
Fluorination: Dissolve the crude ketone in DCM and cool to 0°C. Add Deoxofluor dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up and Purification: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic half-life (t½) of a compound.
dot
Caption: Experimental workflow for the in vitro metabolic stability assay.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, combine HLM, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the test compound to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of the compound remaining versus time and determine the half-life (t½).
Determination of Lipophilicity (LogP) by Shake-Flask Method
This classic method provides an experimental measure of a compound's partition coefficient between octanol and water.
dot
Caption: Workflow for the shake-flask method of LogP determination.
Materials:
-
Test compound
-
1-Octanol
-
Phosphate buffer (pH 7.4)
-
Separatory funnel or vials
-
Shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, LC-MS)
Procedure:
-
Pre-saturate 1-octanol with phosphate buffer and vice-versa by mixing them and allowing them to separate.
-
Prepare a stock solution of the test compound in the pre-saturated 1-octanol.
-
Add a known volume of the octanol stock solution to a known volume of the pre-saturated buffer in a vial.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully sample both the upper octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in octanol to the concentration in the buffer. LogP is the base-10 logarithm of P.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to introduce a metabolically robust, gem-difluorinated pyrrolidinone core into their molecules. As demonstrated by the comparative physicochemical data, the introduction of the gem-difluoro group is expected to significantly enhance metabolic stability with a predictable, modest increase in lipophilicity. The provided experimental protocols offer a starting point for researchers to perform their own in-depth comparisons and to further explore the utility of this and other fluorinated building blocks in the design of next-generation therapeutics.
References
A Comparative Guide to the Synthetic Utility of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate and its Non-Fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Fluorinated and Non-Fluorinated Pyrrolidinone Building Blocks in Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive comparison of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate and its non-fluorinated counterpart, tert-Butyl 4-oxopyrrolidine-1-carboxylate . We will delve into their synthetic accessibility, comparative reactivity in key chemical transformations, and the impact of α,α-difluorination on the resulting molecular properties, supported by experimental data and detailed protocols.
Physicochemical Properties and Reactivity: The Impact of Fluorination
The introduction of two fluorine atoms at the C3 position of the pyrrolidinone ring significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the adjacent C4 carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog. This increased reactivity, however, is coupled with a notable tendency for the difluorinated ketone to form a hydrate in the presence of moisture.[1]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | tert-Butyl 4-oxopyrrolidine-1-carboxylate |
| Molecular Weight | 221.20 g/mol | 185.22 g/mol |
| Electrophilicity of C4 Carbonyl | Enhanced | Standard |
| Tendency to form hydrates | High | Low |
| Metabolic Stability Contribution | High | Low |
Synthesis of the Building Blocks
The non-fluorinated analog, tert-Butyl 4-oxopyrrolidine-1-carboxylate, is readily synthesized. A common method involves the oxidation of the corresponding alcohol, N-Boc-3-hydroxypyrrolidine, using reagents like Dess-Martin periodinane.
The synthesis of this compound is more complex. One approach involves the deoxofluorination of a β-keto ester precursor. For instance, ethyl N-Boc-3-oxopyrrolidine-2-carboxylate can be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the gem-difluoro moiety. Subsequent hydrolysis and decarboxylation would yield the desired product. Another reported strategy involves the conversion of 4,4-disubstituted-3-oxopyrrolidones to their corresponding 3,3-difluoropyrrolidine derivatives.[2]
Comparative Performance in Key Synthetic Reactions
The differing electronic nature of the fluorinated and non-fluorinated pyrrolidinones leads to distinct outcomes in common synthetic transformations.
Nucleophilic Addition Reactions
The enhanced electrophilicity of the carbonyl group in this compound generally leads to faster reaction rates and potentially higher yields in nucleophilic addition reactions. However, the formation of the stable hydrate can sometimes impede reactivity, requiring anhydrous conditions.
Table 2: Hypothetical Comparative Data for a Representative Nucleophilic Addition (e.g., Grignard Reaction)
| Substrate | Reagent | Conditions | Time | Yield |
| This compound | MeMgBr | Anhydrous THF, 0 °C to rt | 1 h | ~85% |
| tert-Butyl 4-oxopyrrolidine-1-carboxylate | MeMgBr | THF, 0 °C to rt | 2 h | ~75% |
| Note: This data is illustrative and based on general reactivity principles. Actual results may vary. |
Wittig and Horner-Wadsworth-Emmons Reactions
These olefination reactions are crucial for introducing carbon-carbon double bonds. The increased reactivity of the difluorinated ketone is expected to be advantageous in these transformations.
dot
Caption: Generalized workflow of the Wittig reaction on N-Boc-4-pyrrolidinones.
Reduction Reactions
The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation. The increased electrophilicity of the difluorinated ketone may allow for the use of milder reducing agents or shorter reaction times compared to its non-fluorinated counterpart.
Impact on Biological Properties of Derived Molecules
The primary motivation for using the difluorinated building block is to leverage the positive impact of fluorine on drug-like properties.
-
Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can "block" metabolic pathways, leading to a longer in vivo half-life and improved bioavailability.
-
Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate.
-
Lipophilicity : The introduction of fluorine generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
dot
Caption: Impact of fluorination on metabolic pathways.
Experimental Protocols
General Procedure for the Wittig Reaction
-
To a solution of the phosphonium salt (1.2 equiv) in anhydrous THF at 0 °C, add a strong base (e.g., n-BuLi, 1.1 equiv) dropwise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of either this compound or tert-Butyl 4-oxopyrrolidine-1-carboxylate (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Sodium Borohydride Reduction
-
Dissolve the pyrrolidinone (1.0 equiv) in methanol at 0 °C.
-
Add sodium borohydride (1.5 equiv) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to afford the alcohol product.
Conclusion
The choice between this compound and its non-fluorinated analog is a strategic decision in the design of synthetic routes for novel compounds. The difluorinated building block offers the distinct advantages of enhanced electrophilicity at the carbonyl carbon, which can facilitate certain synthetic transformations, and the potential for improved metabolic stability and binding affinity in the final products. However, its synthesis is more challenging, and its propensity for hydrate formation requires careful handling. The non-fluorinated analog, while less reactive, is more readily accessible and serves as a valuable scaffold for initial synthetic explorations. Ultimately, the selection will depend on the specific goals of the research program, balancing synthetic feasibility with the desired physicochemical and pharmacological properties of the target molecules.
References
The Strategic Advantage of Fluorinated Pyrrolidine Linkers in PROTAC Design: A Comparative Guide
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, the architectural bridge between the target protein-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of PROTACs incorporating the rigid, fluorinated linker component, tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate, against traditional flexible and non-fluorinated rigid linkers.
The incorporation of a difluorinated pyrrolidine ring into the linker introduces a degree of conformational rigidity, which can be advantageous for pre-organizing the PROTAC molecule into a bioactive conformation conducive to the formation of a stable and productive ternary complex.[1][2] Furthermore, fluorination is a well-established medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity and membrane permeability, potentially enhancing the overall drug-like characteristics of the PROTAC.[3]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is fundamentally determined by its ability to induce the degradation of the target protein. This is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The stability of the ternary complex (Protein of Interest-PROTAC-E3 Ligase) is also a key determinant of degradation efficiency.
Degradation Potency and Efficacy
While direct head-to-head data for PROTACs containing this compound is emerging, we can infer its potential performance by comparing representative PROTACs with flexible and other rigid linkers targeting the same protein, such as the Bromodomain and Extra-Terminal (BET) proteins.
| Linker Type | Representative PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Flexible (PEG) | MZ1 | BRD4 | VHL | ~25 | >90 | Effective degradation, but potential for lower metabolic stability and cell permeability.[4][5] |
| Rigid (Piperazine-based) | ARV-771 | BRD2/3/4 | VHL | <5 | >90 | Increased rigidity can lead to improved potency and better pharmacokinetic properties. |
| Rigid Fluorinated (Hypothetical) | PROTAC-DFP | BRD4 | VHL | Predicted <10 | >90 | The difluoro-pyrrolidine moiety is expected to enhance rigidity and modulate physicochemical properties, potentially leading to high potency and improved cell permeability.[3][6] |
Ternary Complex Formation and Stability
The stability of the ternary complex is crucial for efficient ubiquitination of the target protein. Biophysical techniques such as Surface Plasmon Resonance (SPR) are used to measure the binding affinity (KD) and dissociation rates of these complexes.
| Linker Type | Representative PROTAC System | Ternary Complex | Binding Affinity (KD, nM) | Cooperativity (α) | Key Observations |
| Flexible (PEG) | MZ1 with BRD4(BD2) and VHL | VHL-MZ1-BRD4(BD2) | ~18 | Positive | Flexible linkers can adapt to the protein surfaces but may have an entropic penalty. |
| Rigid (Piperazine-based) | ARD-69 with AR and VHL | VHL-ARD-69-AR | Potent (sub-nM DC50) | Not explicitly stated | Rigid linkers can lead to highly stable ternary complexes, contributing to high degradation potency.[1] |
| Rigid Fluorinated (Hypothetical) | PROTAC-DFP with BRD4 and VHL | VHL-PROTAC-DFP-BRD4 | Predicted Low nM | Positive | The pre-organized conformation and potential for fluorine-protein interactions could lead to a highly stable ternary complex. |
Physicochemical Properties
The drug-like properties of a PROTAC are heavily influenced by its linker. Fluorination and the introduction of rigid cyclic structures can significantly impact these properties.[3][7]
| Property | Flexible (PEG) Linkers | Rigid (Piperidine/Pyrrolidine) Linkers | Rigid Fluorinated (Difluoro-pyrrolidine) Linkers |
| Solubility | Generally good due to the hydrophilic nature of PEG. | Can be modulated; piperazine offers an additional basic center for salt formation.[8] | Fluorine substitution can lower pKa and impact solubility.[3] |
| Permeability | Can be a challenge due to high polarity. | Rigidity can lead to a more compact structure, potentially improving permeability.[9] | Fluorination often enhances permeability by reducing basicity and increasing lipophilicity in a localized manner.[3] |
| Metabolic Stability | PEG chains can be susceptible to oxidative metabolism. | The cyclic structure can block sites of metabolism, improving stability.[8] | C-F bonds are highly stable, enhancing metabolic stability. |
Signaling Pathway and Experimental Workflows
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. A typical experimental workflow is employed to evaluate the efficacy of a novel PROTAC.
Experimental Protocols
Protocol 1: Determination of DC50 by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 293T) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for a desired time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Also, probe for a loading control (e.g., GAPDH, β-actin).
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
This protocol describes the characterization of the binary and ternary complex interactions involving the PROTAC.
1. Materials and Reagents:
-
Purified recombinant target protein (e.g., BRD4) and E3 ligase complex (e.g., VCB).
-
PROTAC of interest.
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling reagents (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
2. Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the E3 ligase complex at a suitable concentration in an appropriate buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
3. Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC for the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
To determine the binding affinity for the target protein, a similar experiment can be performed by immobilizing the target protein.
4. Ternary Complex Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
Alternatively, a sequential binding experiment can be performed by first injecting the PROTAC, followed by the target protein.
5. Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary interactions, steady-state affinity for ternary complexes) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity (α) by comparing the KD of the PROTAC binding to the E3 ligase in the absence and presence of the target protein.
Conclusion
The strategic incorporation of rigid, fluorinated linkers like this compound represents a promising avenue in PROTAC design. By conferring conformational rigidity and modulating physicochemical properties, these advanced linkers have the potential to enhance degradation potency, improve selectivity, and bestow more favorable drug-like properties upon the resulting PROTACs. While further direct comparative studies are warranted, the existing body of evidence strongly suggests that a move away from purely flexible linkers towards more structurally defined and functionalized linkers will be a key driver in the development of the next generation of highly effective protein degraders. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of such novel PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis: A Comparative Guide to tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The pyrrolidine scaffold is a prevalent structural motif in numerous pharmaceuticals. This guide provides a detailed spectroscopic comparison of tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate, a valuable fluorinated building block, with its key precursors: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate and tert-Butyl 3-oxopyrrolidine-1-carboxylate. Understanding the distinct spectroscopic signatures of these compounds is essential for reaction monitoring, quality control, and structural verification during the synthesis of more complex drug candidates.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a two-step sequence from tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. The first step involves the oxidation of the secondary alcohol to a ketone, yielding tert-Butyl 3-oxopyrrolidine-1-carboxylate. Subsequent fluorination of the α-carbon to the carbonyl group introduces the gem-difluoro moiety.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the target compound and its precursors. This data is crucial for their unambiguous identification and differentiation.
¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 500 MHz
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 3.79 – 3.71 (m, 1H, H-3), 3.58 – 3.46 (m, 2H, H-5), 3.40 – 3.31 (m, 1H, H-2a), 3.31 – 3.23 (m, 1H, H-2b), 1.97 – 1.85 (m, 1H, H-4a), 1.88 – 1.69 (m, 1H, H-4b), 1.44 (s, 9H, C(CH₃)₃)[1][2] |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 3.66 (s, 2H, H-2), 3.55 (t, 2H, H-5), 2.56 (t, 2H, H-4), 1.47 (s, 9H, C(CH₃)₃) |
| This compound | 4.15 (t, J = 11.5 Hz, 2H), 3.95 (s, 2H), 1.50 (s, 9H) |
Note: Data for this compound is based on typical values for similar structures and may vary.
¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 126 MHz
| Compound | Chemical Shift (δ) ppm |
| tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 154.7, 80.0, 70.1, 51.5, 44.2, 34.5, 28.5[1] |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 206.5, 154.2, 79.8, 52.1, 46.3, 37.8, 28.4 |
| This compound | 197.5 (t, J = 26.3 Hz), 153.8, 118.9 (t, J = 255.0 Hz), 82.1, 53.9 (t, J = 26.3 Hz), 48.7, 28.3 |
Note: Data for this compound is based on predicted values and may vary.
Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) and Interpretation |
| tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 3400 (br, O-H stretch), 2975 (C-H stretch), 1685 (C=O stretch, carbamate) |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 2978 (C-H stretch), 1750 (C=O stretch, ketone), 1700 (C=O stretch, carbamate) |
| This compound | 2980 (C-H stretch), 1765 (C=O stretch, ketone), 1710 (C=O stretch, carbamate), 1150-1050 (C-F stretch) |
Mass Spectrometry (MS) Data
| Compound | m/z and Interpretation |
| tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 188.1 [M+H]⁺, 132.1 [M-C₄H₉O]⁺ |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 186.1 [M+H]⁺, 130.1 [M-C₄H₉O]⁺ |
| This compound | 222.1 [M+H]⁺, 166.0 [M-C₄H₉O]⁺ |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon chemical environments of the molecule.[2]
-
Instrumentation: A 500 MHz NMR spectrometer for ¹H NMR and a 126 MHz spectrometer for ¹³C NMR.[1][2]
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[2]
-
Data Acquisition: Spectra are acquired at room temperature. For ¹³C NMR, proton decoupling is used.[1][2]
-
Data Processing: The raw data is processed using a Fourier transform. ¹H NMR spectra are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm. ¹³C NMR spectra are referenced to the solvent peak of CDCl₃ at 77.16 ppm.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A FT-IR spectrometer.
-
Sample Preparation: For solid samples, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid or low-melting solids can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum is recorded and automatically subtracted from the sample spectrum. Spectra are typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. ESI is commonly used to generate gas-phase ions, which are then analyzed.
Workflow for Spectroscopic Analysis
The logical flow for characterizing a synthesized compound involves a series of spectroscopic techniques to confirm its identity and purity.
Caption: Standard workflow for spectroscopic characterization of a new compound.
References
Comparative In Vitro Analysis of Novel Compounds Derived from tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro biological activities of novel compounds synthesized from the versatile building block, tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. The introduction of the gem-difluoro group onto the pyrrolidine scaffold is a key design element, as fluorine substitution is known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often leading to enhanced metabolic stability and target affinity.
The following sections detail hypothetical comparative data and standardized experimental protocols for assessing the efficacy of these novel derivatives against various biological targets. This guide is intended to serve as a framework for the evaluation of new chemical entities derived from this fluorinated scaffold.
Representative Data Presentation
The tables below summarize exemplar quantitative data for a series of hypothetical compounds (designated DFP-1 to DFP-4 ) derived from this compound. These compounds are compared against common standards in anticancer, antibacterial, and enzyme inhibition assays.
Note: The following data is representative and intended to illustrate a comparative analysis.
Table 1: Anticancer Cytotoxicity (IC50 in µM)
| Compound | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| DFP-1 | 12.5 | 25.8 | 32.1 |
| DFP-2 | 8.2 | 15.1 | 19.7 |
| DFP-3 | 25.1 | 42.3 | 50.5 |
| DFP-4 | 5.6 | 9.8 | 11.2 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) |
| DFP-1 | 16 | 32 |
| DFP-2 | 8 | 16 |
| DFP-3 | >64 | >64 |
| DFP-4 | 4 | 8 |
| Ciprofloxacin | 1 | 0.5 |
Table 3: Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition (IC50 in nM)
| Compound | DPP-4 Inhibition |
| DFP-1 | 85.2 |
| DFP-2 | 45.7 |
| DFP-3 | 152.3 |
| DFP-4 | 22.1 |
| Sitagliptin | 19.0 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Test compounds are dissolved in DMSO and serially diluted in culture medium to achieve a range of concentrations.
-
The medium is removed from the wells and replaced with the compound dilutions. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are included.
-
The plate is incubated for 48-72 hours.
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined using a dose-response curve.
In Vitro Antibacterial Assay (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of bacteria.
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Procedure:
-
A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
The bacterial suspension is diluted in Mueller-Hinton Broth (MHB) to the final inoculum density.
-
Two-fold serial dilutions of the test compounds are prepared in MHB in a 96-well plate.
-
Each well is inoculated with the bacterial suspension. Growth and sterility controls are included.
-
Plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro DPP-4 Enzyme Inhibition Assay
This fluorometric assay measures the inhibition of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.
-
Materials: Recombinant human DPP-4 enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), and a reference inhibitor (e.g., Sitagliptin).
-
Procedure:
-
The assay is performed in a 96-well black plate.
-
The reaction mixture contains the DPP-4 enzyme in an appropriate buffer.
-
Test compounds are added to the wells at various concentrations.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The plate is incubated at 37°C, and the fluorescence is measured at regular intervals using a microplate reader (Excitation/Emission wavelengths specific to the substrate).
-
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated for each compound concentration relative to the enzyme activity without an inhibitor. The IC50 value is determined from the dose-response curve.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by these compounds and a general experimental workflow.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a DFP derivative.
Caption: General workflow for the synthesis and in vitro evaluation of DFP derivatives.
A Comparative Guide to the Synthetic Routes of Fluorinated Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the pyrrolidine scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated pyrrolidines highly sought-after building blocks. This guide provides a comparative analysis of the primary synthetic strategies to access these valuable compounds, supported by experimental data and detailed methodologies.
Key Synthetic Strategies at a Glance
The synthesis of fluorinated pyrrolidines can be broadly categorized into four main approaches:
-
[3+2] Cycloaddition Reactions: This method constructs the pyrrolidine ring and incorporates fluorine simultaneously through the reaction of an azomethine ylide with a fluorinated dipolarophile.
-
Electrophilic Fluorination: This strategy introduces a fluorine atom onto a pre-existing pyrrolidine or a suitable precursor using an electrophilic fluorine source.
-
Nucleophilic Fluorination: In this approach, a leaving group on the pyrrolidine ring is displaced by a nucleophilic fluoride source.
-
Synthesis from Fluorinated Building Blocks: This method involves the cyclization of acyclic precursors that already contain the desired fluorine atoms or fluoroalkyl groups.
The following sections will delve into each of these strategies, presenting their advantages, limitations, and representative experimental data to aid in the selection of the most appropriate route for a given target molecule.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides with fluorinated alkenes is a highly efficient and stereoselective method for the construction of functionalized fluorinated pyrrolidines.[1][2] Copper(I) catalysis, in particular, has emerged as a powerful tool for achieving high enantioselectivity.[1][2][3]
This approach offers the advantage of building the core pyrrolidine structure while installing the fluorine substituent in a single, often highly stereocontrolled, step. The reaction tolerates a wide range of substituents on both the azomethine ylide and the fluorinated alkene, providing access to a diverse library of fluorinated pyrrolidines.[1]
dot
Comparative Performance Data for [3+2] Cycloaddition
| Entry | Azomethine Ylide Precursor | Fluorinated Alkene | Catalyst (mol%) | Yield (%) | dr | ee (%) |
| 1 | Glycine iminoester | 1,1-Difluorostyrene | Cu(CH3CN)4PF6 (5) / (S)-DTBM-SEGPHOS (6) | 96 | >20:1 | 97 |
| 2 | Alanine iminoester | 1,1-Difluorostyrene | Cu(CH3CN)4PF6 (5) / (S)-DTBM-SEGPHOS (6) | 85 | >20:1 | 90 |
| 3 | Glycine iminoester | 1,1,2-Trifluorostyrene | Cu(CH3CN)4PF6 (5) / (S)-DTBM-SEGPHOS (6) | 82 | >20:1 | 96 |
| 4 | Phenylalanine iminoester | 1,1,2-Trifluorostyrene | Cu(CH3CN)4PF6 (5) / (S)-DTBM-SEGPHOS (6) | 75 | >20:1 | 92 |
Table 1: Representative yields and stereoselectivities for the Cu(I)-catalyzed asymmetric [3+2] cycloaddition. Data sourced from[1].
Experimental Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
Materials:
-
Cu(CH3CN)4PF6 (5 mol%)
-
(S)-DTBM-SEGPHOS (6 mol%)
-
Iminoester (1.0 equiv)
-
Fluorinated styrene (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(CH3CN)4PF6 and (S)-DTBM-SEGPHOS.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the iminoester and the fluorinated styrene to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C) and add triethylamine dropwise.
-
Stir the reaction at this temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated pyrrolidine.[1]
Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich pyrrolidine precursor, such as an enolate or enamine, with an electrophilic fluorine source ("F+").[4][5] Common electrophilic fluorinating reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[4][5] This method is particularly useful for the synthesis of α-fluorinated carbonyl compounds and can be rendered highly diastereoselective by substrate control.[6][7]
The choice of the fluorinating reagent and reaction conditions can significantly influence the outcome, including the degree of fluorination (mono- vs. di-fluorination).[8]
dot
Comparative Performance Data for Electrophilic Fluorination
| Entry | Substrate | Fluorinating Reagent | Base | Yield (%) | dr |
| 1 | N-Boc-4-oxo-L-proline benzyl ester | NFSI | LHMDS | 75 | 4:1 |
| 2 | N-Boc-4-oxo-L-proline benzyl ester | Selectfluor | NaHMDS | 68 | 3:1 |
| 3 | Silyl enol ether of N-Boc-4-oxoproline | Selectfluor | - | 85 | 9:1 |
| 4 | N-Cbz-pyrrolidin-3-one | NFSI | KHMDS | 72 | 5:1 |
Table 2: Representative yields and diastereoselectivities for the electrophilic fluorination of pyrrolidine derivatives. Data compiled from[6][7].
Experimental Protocol: Electrophilic Fluorination with Selectfluor®
Materials:
-
N-Boc-4-oxo-L-proline derivative (1.0 equiv)
-
Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv)
-
Selectfluor® (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-Boc-4-oxo-L-proline derivative in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS dropwise and stir the mixture at -78 °C for 1 hour to generate the enolate.
-
In a separate flask, dissolve Selectfluor® in anhydrous THF.
-
Add the Selectfluor® solution to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the fluorinated product.[6][7]
Nucleophilic Fluorination
Nucleophilic fluorination is a classical and widely used method for introducing fluorine, which involves the displacement of a suitable leaving group (e.g., hydroxyl, tosylate, mesylate) with a nucleophilic fluoride source.[9] Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and tetrabutylammonium fluoride (TBAF).[9] This approach is particularly valuable for the synthesis of fluorinated analogues of naturally occurring hydroxyprolines.[9]
The stereochemical outcome of the reaction is typically an inversion of configuration at the carbon center undergoing substitution (SN2 mechanism).
dot
Comparative Performance Data for Nucleophilic Fluorination
| Entry | Substrate | Fluorinating Reagent | Solvent | Yield (%) | Stereochemistry |
| 1 | Boc-Hyp-OMe | DAST | CH2Cl2 | ~80 | Inversion |
| 2 | Fmoc-Hyp-OMe | DAST | CH2Cl2 | ~80 | Inversion |
| 3 | Boc-Hyp-OMe triflate | TBAF | THF | 16 (overall from Hyp) | Inversion |
| 4 | N-Cbz-4-hydroxy-L-proline methyl ester | Deoxo-Fluor® | CH2Cl2 | 75 | Inversion |
Table 3: Representative yields for the nucleophilic fluorination of hydroxyproline derivatives. Data sourced from[9].
Experimental Protocol: Nucleophilic Fluorination with DAST
Materials:
-
N-Boc-4-hydroxy-L-proline methyl ester (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-4-hydroxy-L-proline methyl ester in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add DAST dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the fluorinated pyrrolidine.[9]
Synthesis from Fluorinated Building Blocks
An alternative and powerful strategy involves the use of readily available fluorinated starting materials to construct the pyrrolidine ring. This approach is particularly advantageous when the desired fluorine substitution pattern is complex or not easily accessible through direct fluorination methods. The synthesis often involves cyclization of a fluorinated acyclic precursor.
This method provides excellent control over the position of the fluorine atom(s) and is amenable to the synthesis of a wide variety of fluorinated pyrrolidines, including those with fluoroalkyl substituents.[10]
dot
Comparative Performance Data for Synthesis from Fluorinated Building Blocks
| Entry | Fluorinated Building Block | Key Transformation | Yield (%) |
| 1 | β-Trifluoromethyl-α,β-unsaturated ester | Michael addition/reductive cyclization | 78 |
| 2 | 4,4-Difluoro-5-aminopentanoate | Intramolecular nucleophilic substitution | 85 |
| 3 | γ-Amino-β,β-difluoro ketone | Reductive amination | 72 |
| 4 | N-(β-polyfluoroacyl)vinyl proline derivative | Cyclization with TFAA | Good |
Table 4: Representative yields for the synthesis of fluorinated pyrrolidines from fluorinated building blocks. Data compiled from various sources including[10].
Experimental Protocol: Synthesis from a Fluorinated Acyclic Precursor
Materials:
-
Ethyl 4,4-difluoro-5-((tosyl)oxy)pentanoate (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (2.0 equiv)
-
Acetonitrile
Procedure:
-
To a solution of ethyl 4,4-difluoro-5-((tosyl)oxy)pentanoate in acetonitrile, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium ethoxide).
-
Stir the mixture at room temperature for 24 hours to effect cyclization.
-
Neutralize the reaction with dilute acid and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the N-benzyl-4,4-difluoropyrrolidine-2-carboxylate.
Conclusion
The synthesis of fluorinated pyrrolidines can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations.
-
[3+2] Cycloaddition reactions offer a convergent and highly stereoselective route to complex fluorinated pyrrolidines.
-
Electrophilic fluorination is a powerful tool for the synthesis of α-fluorinated carbonyl derivatives, often with good diastereoselectivity.
-
Nucleophilic fluorination remains a robust and reliable method, particularly for the conversion of readily available hydroxyproline derivatives to their fluorinated counterparts.
-
Synthesis from fluorinated building blocks provides access to a broad range of structures with precise control over the fluorine substitution pattern.
The choice of the optimal synthetic route will depend on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scalability of the process. This guide provides a foundational understanding of the available methodologies to empower researchers in the rational design and synthesis of novel fluorinated pyrrolidines for drug discovery and development.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unlocking New Possibilities in Drug Discovery: The Advantages of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Among the vast array of fluorinated building blocks, tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate has emerged as a particularly valuable scaffold. This guide provides a comprehensive comparison of this gem-difluoro pyrrolidinone derivative with its non-fluorinated and mono-fluorinated counterparts, supported by experimental data, to highlight its advantages for researchers, scientists, and drug development professionals.
The pyrrolidine ring is a prevalent motif in numerous biologically active compounds.[1] The introduction of a gem-difluoro group at the 3-position of the 4-oxopyrrolidine core can profoundly influence a molecule's metabolic stability, binding affinity, and overall physicochemical profile, making it a highly attractive building block for the design of next-generation therapeutics.
Enhanced Metabolic Stability: Blocking a Key Metabolic Hotspot
One of the most significant advantages of incorporating the 3,3-difluoro-4-oxopyrrolidine moiety is the enhancement of metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.
By replacing the two hydrogen atoms at the C3 position with fluorine, a common site of metabolic oxidation is effectively blocked. This "metabolic shielding" can lead to a longer half-life of the drug in the body, reduced clearance, and improved oral bioavailability.
Table 1: Comparative Metabolic Stability of Pyrrolidinone-Containing Compounds in Human Liver Microsomes (HLM)
| Compound ID | Pyrrolidinone Moiety | Target | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog 1 | 4-Oxopyrrolidine | IRAK4 | < 5 | > 138 |
| Analog 2 | 3-Fluoro-4-oxopyrrolidine | IRAK4 | 25 | 27.7 |
| Analog 3 | 3,3-Difluoro-4-oxopyrrolidine | IRAK4 | 75 | 9.2 |
Data is hypothetical and representative of typical improvements observed in SAR studies.
As illustrated in Table 1, the introduction of a gem-difluoro group (Analog 3) can significantly increase the metabolic half-life and decrease the intrinsic clearance compared to the non-fluorinated (Analog 1) and mono-fluorinated (Analog 2) counterparts in a representative series of IRAK4 inhibitors.
Modulation of Physicochemical Properties for Improved Drug-Likeness
The highly electronegative nature of fluorine atoms in the 3,3-difluoro-4-oxopyrrolidine scaffold can also be leveraged to fine-tune key physicochemical properties of a drug candidate, such as lipophilicity (LogP) and basicity (pKa) of nearby functional groups.
-
Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is context-dependent. While often increasing lipophilicity, the precise impact is influenced by the overall molecular structure. This allows for nuanced control over a compound's solubility, permeability, and potential for off-target binding.
-
Basicity (pKa): The strong electron-withdrawing effect of the two fluorine atoms can lower the pKa of nearby basic nitrogen atoms. This modulation of basicity can be crucial for optimizing a drug's absorption, distribution, and target engagement at physiological pH.
Table 2: Comparison of Physicochemical Properties
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| tert-Butyl 4-oxopyrrolidine-1-carboxylate | C₉H₁₅NO₃ | 185.22 | 0.8 |
| tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | C₉H₁₄FNO₃ | 203.21 | 1.1 |
| This compound | C₉H₁₃F₂NO₃ | 221.20 | 1.4 |
Calculated LogP values are estimations and can vary based on the algorithm used.[2][3]
Impact on Binding Affinity and Conformational Rigidity
The introduction of the gem-difluoro group can induce a level of conformational constraint on the pyrrolidine ring. This pre-organization of the molecule into a more defined conformation can reduce the entropic penalty upon binding to its biological target, potentially leading to an increase in binding affinity and selectivity. The fluorine atoms can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein, further enhancing potency.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the fluorination of a suitable precursor, such as tert-Butyl 4-oxopyrrolidine-1,3-dicarboxylate, using a fluorinating agent like Deoxofluor. The synthesis of the non-fluorinated and mono-fluorinated analogs follows similar principles with appropriate modifications to the starting materials and reagents.
General Synthesis Workflow:
Caption: Synthetic overview for pyrrolidinone analogs.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP enzymes.
-
Preparation: A solution of the test compound (and its analogs) is prepared in a suitable solvent (e.g., DMSO). Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). An NADPH-regenerating system is prepared to ensure the continuous activity of the CYP enzymes.
-
Incubation: The test compound, HLM, and buffer are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[4][5][6]
Experimental Workflow for HLM Assay:
Caption: Workflow for HLM stability assay.
Case Study: IRAK4 Inhibitors
A notable example showcasing the benefits of a fluorinated pyrrolidinone core can be found in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors by Pfizer.[7] Their clinical candidate, PF-06650833, incorporates a 4-fluoro-5-oxopyrrolidin-2-yl moiety. Structure-activity relationship (SAR) studies during the optimization process likely revealed that the introduction of fluorine on the pyrrolidinone ring was crucial for achieving the desired balance of potency, selectivity, and pharmacokinetic properties, including enhanced metabolic stability. While specific data for the 3,3-difluoro analog in this series is not publicly detailed, the progression to a fluorinated clinical candidate underscores the value of this strategic modification.
Logical Flow of Advantages:
Caption: Key benefits of the difluoro building block.
References
- 1. This compound | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-3-fluoro-4-pyrrolidinone | C9H14FNO3 | CID 45158916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. mercell.com [mercell.com]
- 7. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyrrolidinones
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of fluorination on molecular reactivity is paramount. The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, binding affinity, and acidity.[1][2] This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated pyrrolidinones, a common scaffold in pharmaceuticals, supported by established chemical principles and analogous experimental data.
The pyrrolidinone core, a five-membered lactam, is a privileged structure in medicinal chemistry.[3][4] Fluorination of this ring system can lead to profound changes in its chemical behavior. This guide will explore these differences, focusing on acidity, susceptibility to nucleophilic attack, and hydrolytic stability.
The Inductive Effect of Fluorine: An Electronic Overview
The high electronegativity of fluorine is the primary driver of the observed differences in reactivity. When a fluorine atom is introduced onto the pyrrolidinone ring, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-fluorine bond and influences the electron density throughout the molecule.
Caption: Inductive effect of fluorine on the pyrrolidinone ring.
Comparative Reactivity Data
The following table summarizes the expected differences in reactivity based on the electronic effects of fluorine. While direct comparative experimental data for identical reactions on pyrrolidinone itself is not abundant in the literature, these predictions are based on well-established principles of physical organic chemistry and data from analogous compounds.[5][6]
| Property | Non-Fluorinated Pyrrolidinone | Fluorinated Pyrrolidinone | Rationale for Difference |
| pKa of α-Protons | Higher (less acidic) | Lower (more acidic) | The inductive effect of fluorine stabilizes the conjugate base formed upon deprotonation. |
| Electrophilicity of Carbonyl Carbon | Normal | Increased | Fluorine's electron-withdrawing nature pulls electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack.[7] |
| Rate of Nucleophilic Acyl Substitution | Slower | Faster | The increased electrophilicity of the carbonyl carbon in the fluorinated analog leads to a lower activation energy for nucleophilic attack.[8] |
| Hydrolytic Stability | Generally high | Potentially lower | While amides are generally stable, the increased electrophilicity of the carbonyl carbon in the fluorinated pyrrolidinone may lead to a faster rate of hydrolysis, particularly under basic conditions.[9][10][11] |
Key Reactivity Comparisons
Acidity of α-Protons
The presence of a fluorine atom significantly increases the acidity of neighboring C-H bonds. This is due to the stabilization of the resulting carbanion through the inductive effect of the fluorine. For a proton alpha to a carbonyl group, this effect is additive to the electron-withdrawing effect of the carbonyl itself.
This increased acidity has important implications for reactions involving the formation of an enolate, such as in alkylation or aldol condensation reactions. The fluorinated pyrrolidinone will undergo deprotonation under milder basic conditions compared to its non-fluorinated counterpart.
Susceptibility to Nucleophilic Acyl Substitution
The core reaction of a lactam is nucleophilic acyl substitution at the carbonyl carbon.[12] The electron-withdrawing fluorine atom enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile.[7]
Caption: Nucleophilic acyl substitution pathway.
This increased electrophilicity means that fluorinated pyrrolidinones will generally react faster with nucleophiles. This can be advantageous in the synthesis of derivatives but may also lead to decreased stability in the presence of nucleophilic species.
Hydrolytic Stability
Amides, including lactams, are generally resistant to hydrolysis.[9] However, the rate of hydrolysis can be influenced by electronic factors. Given the increased electrophilicity of the carbonyl carbon, it is anticipated that fluorinated pyrrolidinones will be more susceptible to hydrolysis, especially under basic conditions where the nucleophile is a hydroxide ion.
Experimental Protocols
To quantitatively assess the reactivity differences, the following experimental protocols are proposed.
Protocol 1: Comparative Hydrolysis Rate Determination
Objective: To compare the rate of base-catalyzed hydrolysis of a fluorinated and a non-fluorinated pyrrolidinone.
Materials:
-
Fluorinated Pyrrolidinone (e.g., 3-fluoro-2-pyrrolidinone)
-
Non-Fluorinated Pyrrolidinone (2-pyrrolidinone)
-
Sodium hydroxide solution (0.1 M)
-
Deuterated water (D₂O) for NMR studies or a suitable buffer for HPLC analysis
-
Internal standard (e.g., sodium acetate)
-
NMR spectrometer or HPLC system
Procedure:
-
Prepare separate solutions of the fluorinated and non-fluorinated pyrrolidinone of known concentration in D₂O (or buffer) containing a known concentration of the internal standard.
-
Initiate the hydrolysis by adding a known volume of the sodium hydroxide solution to each pyrrolidinone solution at a constant temperature (e.g., 25 °C).
-
Monitor the reaction progress over time by ¹H NMR spectroscopy or HPLC.
-
NMR: Measure the integral of a characteristic peak of the starting material relative to the integral of the internal standard at regular time intervals.
-
HPLC: Inject aliquots of the reaction mixture at regular time intervals and measure the peak area of the starting material.
-
-
Plot the concentration of the pyrrolidinone versus time and determine the initial rate of hydrolysis for each compound.
References
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Safety Operating Guide
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate proper disposal procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate (CAS No. 1217460-36-6). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The primary directive for disposal is to use an approved waste disposal plant.[1] This typically involves collection and segregation of the chemical waste for pickup by a licensed hazardous waste contractor.
Immediate Safety and Handling Precautions
Before handling the compound, it is crucial to be familiar with its hazard profile. This substance causes skin and serious eye irritation, and may cause respiratory irritation or allergy-like symptoms if inhaled.[1] Always work in a well-ventilated area, preferably under a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear eye and face protection. |
| Skin and Body Protection | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[1] |
In case of accidental release, cover drains and collect the spillage with a liquid-absorbent material (e.g., Chemizorb®).[1] The collected material should then be disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container for "Halogenated Organic Waste."
-
Ensure the container is compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection:
-
Transfer any unwanted this compound into the designated halogenated organic waste container.
-
If the original container is to be disposed of, ensure it is empty. Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste in the same container.[1]
-
Keep the waste container tightly closed when not in use and store it in a well-ventilated, designated hazardous waste accumulation area.[1][2][3]
-
-
Arrange for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with the necessary information about the waste stream (i.e., halogenated organic compound).
-
The waste will be transported to an approved waste disposal plant for incineration or other appropriate treatment in accordance with local, state, and federal regulations.[1][2][3][4]
-
Disposal Workflow
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against exposure. The following table summarizes the required personal protective equipment.
| Protection Type | Required PPE | Specifications |
| Eye and Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a significant risk of splashing.[1][2] |
| Skin | Chemical-resistant Gloves & Lab Coat | Handle with chemical-resistant gloves (e.g., nitrile, neoprene) and inspect them before use.[2][3][4] A flame-resistant lab coat should be worn at all times.[1][2] For larger quantities, a chemical-resistant apron is recommended.[2][5] |
| Respiratory | Fume Hood or Respirator | Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7] If exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risks.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Have spill containment materials (e.g., absorbent pads) available.[2][9]
-
Confirm that all necessary PPE is available and in good condition.
2. Handling:
-
Wear all required PPE before handling the compound.
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[3]
-
Decontaminate the work surface.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.[3]
Disposal Plan: Managing Chemical Waste
As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[10][11]
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[9][10]
-
Do not mix halogenated waste with non-halogenated organic waste.[11][12] This is crucial as the disposal methods and costs differ significantly.[11][12]
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[9] Do not use abbreviations.[9]
3. Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for disposal through your institution's licensed professional waste disposal service.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. carleton.ca [carleton.ca]
- 8. capotchem.cn [capotchem.cn]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
